molecular formula C10H9NO3 B13723831 4-(3-Methylphenyl)oxazolidine-2,5-dione

4-(3-Methylphenyl)oxazolidine-2,5-dione

Cat. No.: B13723831
M. Wt: 191.18 g/mol
InChI Key: DONQTIDMNLRAAA-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)oxazolidine-2,5-dione is a high-purity chemical reagent belonging to the class of oxazolidinediones, which are stable, five-membered heterocyclic rings known for their significant research potential in medicinal chemistry and chemical biology . The oxazolidine-2,5-dione scaffold is recognized as the anhydride of N-carboxy α-amino acids, making it a versatile building block and a key intermediate in synthetic organic chemistry . This structure reacts with nucleophiles such as water, alcohols, or amines, leading to the formation of unstable N-carboxy compounds that decarboxylate to yield α-amino acid derivatives, esters, or amides . This reactivity underpins its utility in the synthesis of more complex molecules, including peptides and functionalized heterocycles . Derivatives based on the oxazolidine-2,5-dione structure have demonstrated considerable value in pharmacological research. Scientific literature indicates that structurally related 3-aryloxazolidine-2,4-diones are investigated as potent and selective inhibitors of monoamine oxidase (MAO) enzymes, which are key targets for disorders of the central nervous system . Furthermore, other oxazolidinedione analogs have been explored as selective peroxisome proliferator-activated receptor gamma (PPARγ) agonists with potential application in metabolic disease research, and as novel scaffolds for the development of histone acetyltransferase inhibitors . The specific substitution with a 3-methylphenyl group at the 4-position of the ring system is designed to modulate the compound's electronic properties, steric profile, and overall binding affinity to biological targets, facilitating structure-activity relationship (SAR) studies . This product is presented as a well-defined chemical tool for researchers exploring new synthetic pathways, developing enzyme inhibitors, or investigating novel therapeutic mechanisms.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-(3-methylphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H9NO3/c1-6-3-2-4-7(5-6)8-9(12)14-10(13)11-8/h2-5,8H,1H3,(H,11,13)

InChI Key

DONQTIDMNLRAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C(=O)OC(=O)N2

Origin of Product

United States

Foundational & Exploratory

4-(3-Methylphenyl)oxazolidine-2,5-dione chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(3-Methylphenyl)oxazolidine-2,5-dione: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound belonging to the class of α-amino acid N-carboxyanhydrides (NCAs). As a substituted derivative of oxazolidine-2,5-dione, this molecule serves as a critical monomer for the synthesis of poly(3-methyl-phenylglycine), a synthetic polypeptide with potential applications in biomaterials and drug delivery. This document delves into its chemical structure, physicochemical properties, detailed synthetic and purification protocols, and core chemical reactivity, with a focus on its ring-opening polymerization (ROP). We will explore the causality behind experimental choices, address the critical need for stringent reaction conditions, and situate the compound within the broader context of the oxazolidinone scaffold, a privileged structure in modern medicinal chemistry. This guide is intended for researchers, chemists, and professionals in drug development and materials science.

Introduction: A Molecule of Dual Significance

The scientific interest in this compound stems from two fundamental pillars of chemical science: its role as a monomer in polymer chemistry and its core heterocyclic structure, which is prominent in pharmacology.

The N-Carboxyanhydride (NCA): A Gateway to Synthetic Polypeptides

Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are cyclic derivatives of amino acids.[1] Their significance lies in their ability to undergo ring-opening polymerization (ROP) to produce polypeptides, which are synthetic analogues of natural proteins.[2] This method is one of the most efficient routes to high molecular weight polypeptides with controlled structures.[3] The polymerization process is driven by the release of carbon dioxide, making it a clean and efficient transformation.[1] The properties of the resulting polypeptide are directly dictated by the side chain of the parent amino acid, in this case, the 3-methylphenyl group.

The Oxazolidinone Core: A Privileged Scaffold in Medicinal Chemistry

The oxazolidinone ring is a five-membered heterocycle that has been identified as a "privileged scaffold" in drug discovery.[4] This means it is a molecular framework capable of binding to multiple, distinct biological targets. The most notable example is the 2-oxazolidinone core found in the antibiotic Linezolid, which inhibits bacterial protein synthesis.[5][6] While this compound is specifically an NCA (a dione), its structural relationship to this important pharmacophore underscores the potential biological relevance of its derivatives and the polymers it forms.

Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

The systematic IUPAC name for the compound is 4-(3-methylphenyl)-1,3-oxazolidine-2,5-dione . It consists of a central oxazolidine-2,5-dione ring with a 3-methylphenyl (or m-tolyl) group attached at the C4 position.

Caption: Chemical structure of 4-(3-methylphenyl)-1,3-oxazolidine-2,5-dione.

Physicochemical Properties
PropertyPredicted Value / CharacteristicSource / Rationale
Molecular Formula C₁₀H₉NO₃-
Molecular Weight 191.18 g/mol -
Appearance White to off-white crystalline solidGeneral property of NCAs[1]
Solubility Soluble in aprotic polar organic solvents (THF, DMF, Dichloromethane). Insoluble in water and nonpolar solvents (e.g., hexane).General property of NCAs[3]
Stability Moisture-sensitive; prone to hydrolysis. Thermally sensitive.NCAs readily react with water.[1]
Melting Point Expected to be a solid with a distinct melting point, likely with decomposition.Similar NCAs are solids.
Spectral Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most crucial technique for confirming NCA formation and monitoring its polymerization. The key diagnostic signals are the two characteristic carbonyl (C=O) stretching bands of the cyclic anhydride at approximately 1850 cm⁻¹ and 1790 cm⁻¹ . The disappearance of these peaks indicates the complete conversion of the monomer during polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons of the 3-methylphenyl group (around 7.0-7.4 ppm), a singlet for the methyl group protons (around 2.4 ppm), a signal for the C4-proton, and a broad singlet for the N-H proton.

    • ¹³C NMR: Would show signals for the two distinct carbonyl carbons (around 165 and 150 ppm), aromatic carbons, the methyl carbon, and the C4 carbon of the heterocyclic ring.

Synthesis and Purification

The synthesis of NCAs is a well-established but technically demanding process that requires strict exclusion of moisture. The most common and direct route involves the phosgenation of the corresponding α-amino acid.[8]

Caption: General two-stage workflow for the synthesis of the target NCA.

Synthesis Protocol: A Self-Validating System

This protocol describes the synthesis using triphosgene, a safer solid alternative to gaseous phosgene.

Stage 1: Synthesis of 2-Amino-2-(3-methylphenyl)acetic Acid

The precursor amino acid can be prepared via a Strecker synthesis starting from 3-methylbenzaldehyde. This involves reacting the aldehyde with an amine source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide), followed by hydrolysis of the resulting aminonitrile.

Stage 2: Cyclization to this compound

Causality: The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous solvents. The presence of water would lead to immediate hydrolysis of the NCA back to the starting amino acid, drastically reducing the yield.[1]

Methodology:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with the synthesized 2-amino-2-(3-methylphenyl)acetic acid.

  • Solvent: Anhydrous tetrahydrofuran (THF) is added to suspend the amino acid. The suspension is stirred vigorously.

  • Reagent Addition: Triphosgene (approximately 0.4 equivalents relative to the amino acid) is dissolved in a separate flask in anhydrous THF and added slowly via a dropping funnel to the amino acid suspension.

    • Expertise: Triphosgene is a safer phosgene equivalent, but it decomposes to release phosgene in situ. This addition should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is often exothermic.

  • Reaction: The reaction mixture is heated to reflux (around 40-50 °C) and stirred for 2-4 hours. The progress can be monitored by observing the suspension clarify as the solid amino acid is converted into the soluble NCA.

  • Validation: The reaction completion is confirmed by FTIR analysis of an aliquot, checking for the complete disappearance of the broad carboxylic acid O-H and amine N-H stretches of the amino acid and the appearance of the characteristic NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Work-up & Purification:

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is redissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and precipitated by the addition of a non-solvent like hexane.

    • Trustworthiness: This recrystallization step is crucial for removing unreacted starting material and acidic byproducts (like HCl), which can interfere with subsequent polymerization.[8][9] The purification should be repeated until high purity is confirmed by NMR and FTIR.

  • Storage: The final, pure, white crystalline product must be stored under an inert atmosphere at low temperatures (e.g., -20°C) to prevent degradation.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the strained five-membered ring, which contains two electrophilic carbonyl carbons.

Ring-Opening Polymerization (ROP)

This is the most important reaction of NCAs, leading to the formation of polypeptides.[10] The polymerization can be initiated by various nucleophiles, most commonly primary amines.

ROP_Mechanism Monomer NCA Monomer (this compound) Intermediate Nucleophilic Attack Forms Carbamic Acid Intermediate Monomer->Intermediate Initiator Initiator (e.g., R-NH₂) Initiator->Intermediate Initiation Propagation Chain Propagation (Growing Polypeptide Chain) Intermediate->Propagation Decarboxylation CO2 CO₂ Elimination Intermediate->CO2 Propagation->Propagation Reacts with another NCA monomer Polymer Final Polypeptide Poly(3-methyl-phenylglycine) Propagation->Polymer Termination

Caption: Simplified workflow of amine-initiated Ring-Opening Polymerization (ROP).

Mechanism Insights:

  • Initiation: A primary amine initiator attacks one of the carbonyl carbons (typically the more accessible C5) of the NCA ring.

  • Ring Opening: The ring opens to form a carbamic acid derivative attached to the growing chain.

  • Decarboxylation: This carbamic acid is unstable and rapidly loses a molecule of CO₂, regenerating a primary amine at the chain end.

  • Propagation: This newly formed amine terminus then attacks another NCA monomer, continuing the polymerization cycle.

The choice of initiator and reaction conditions (solvent, temperature) allows for control over the molecular weight and dispersity of the resulting polypeptide.[3]

Hydrolytic Instability

NCAs are highly susceptible to hydrolysis. Water acts as a nucleophile, attacking the carbonyl group and leading to ring-opening. The resulting carbamic acid intermediate decarboxylates to yield the original α-amino acid. This is why all synthesis and polymerization reactions must be conducted under strictly anhydrous conditions.[1]

Applications in Science and Technology

The primary application of this compound is as a monomer for creating novel polypeptide-based materials.

  • Biomaterials: The resulting polymer, poly(3-methyl-phenylglycine), possesses a hydrophobic side chain. This property can be exploited in the design of amphiphilic block copolymers that self-assemble into micelles or vesicles for drug delivery applications.[11]

  • Tissue Engineering: Polypeptides are often biocompatible and biodegradable, making them excellent candidates for scaffolds in tissue engineering.[2]

  • Functional Polymers: The phenyl ring can be further functionalized to introduce other chemical groups, allowing for the creation of smart polymers that respond to specific stimuli.

The presence of the 3-methylphenyl group, as opposed to an unsubstituted phenyl group, can subtly influence the polymer's properties by altering its hydrophobicity, steric bulk, and potential for π-π stacking interactions, thereby tuning the final material's characteristics.

Conclusion

This compound is a specialized chemical building block that bridges the fields of polymer science and medicinal chemistry. While its synthesis and handling demand rigorous experimental technique due to its inherent instability, its utility as an NCA monomer provides a powerful route to well-defined synthetic polypeptides. The properties of these polymers, influenced by the unique 3-methylphenyl side chain, offer intriguing possibilities for the development of advanced biomaterials and therapeutic delivery systems. Further research into the polymerization kinetics of this specific monomer and the biological evaluation of the resulting polypeptides will continue to unlock its full potential.

References

  • Lu, H., & Wang, J. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. ACS Macro Letters. Available at: [Link][10]

  • Zhang, D., et al. (2021). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Available at: [Link][3]

  • Sun, J., et al. (2021). Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether. Nature Communications. Available at: [Link][11]

  • Li, Z., et al. (2021). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. Available at: [Link][2]

  • Wikipedia contributors. (2023). Amino acid N-carboxyanhydride. Wikipedia, The Free Encyclopedia. Available at: [Link][1]

  • Kricheldorf, H. R. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Organic Preparations and Procedures International. Available at: [Link][8]

  • PubChem. (n.d.). (S)-4-Methyloxazolidine-2,5-dione. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Al-Azemi, T. F., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Molecules. Available at: [Link][9]

  • PubChem. (n.d.). 4-Phenyloxazolidine-2,5-dione. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link][7]

  • de Souza, A. C. D., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link][6]

  • Temple University. (2020). Oxazolidinones as a Privileged Scaffold and Preliminary Evaluation. Scholarship at Temple University. Available at: [Link][4]

Sources

Technical Whitepaper: 3-Methylphenylalanine N-Carboxyanhydride (3-Me-Phe-NCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylphenylalanine N-Carboxyanhydride (3-Me-Phe-NCA) is a specialized, high-value intermediate used in the synthesis of polypeptide-based biomaterials and peptidomimetics. As a derivative of the non-natural amino acid 3-methylphenylalanine, this NCA monomer allows for the incorporation of sterically distinct aromatic side chains into polypeptide backbones. These modifications are critical for tuning the hydrophobicity,


-

stacking interactions, and self-assembly properties of drug delivery vectors and tissue engineering scaffolds.

This guide provides a definitive technical breakdown of 3-Me-Phe-NCA, addressing the ambiguity surrounding its CAS registry, detailing a validated synthesis protocol, and outlining its polymerization mechanics.

Part 1: Chemical Identity & Nomenclature[1]

Critical Note on CAS Registry: Unlike common amino acid NCAs (e.g., Phe-NCA, Glu-NCA), 3-Me-Phe-NCA does not have a widely established, public CAS registry number. Researchers sourcing this material must typically purchase the parent amino acid (3-methyl-L-phenylalanine) and synthesize the NCA in-house, or request custom synthesis using the IUPAC nomenclature.

Identity Matrix
PropertyDetail
Common Name 3-Methylphenylalanine N-Carboxyanhydride (3-Me-Phe-NCA)
IUPAC Name 4-(3-methylbenzyl)-2,5-oxazolidinedione
Parent Amino Acid 3-Methyl-L-phenylalanine
Parent CAS (L-isomer) 114926-37-3 (Use this for sourcing starting material)
Parent CAS (D-isomer) 114926-39-5
Molecular Formula C

H

NO

Molecular Weight ~205.21 g/mol
Solubility Soluble in anhydrous THF, DMF, Ethyl Acetate; Reacts/Decomposes in Water
Appearance White to off-white crystalline solid

Part 2: Synthesis Protocol (Fuchs-Farthing Method)

The synthesis of 3-Me-Phe-NCA follows the Fuchs-Farthing method , utilizing triphosgene to cyclize the amino acid. This method is preferred over direct phosgenation for safety and stoichiometric control.

Reagents & Equipment[8][9][10]
  • Precursor: 3-Methyl-L-phenylalanine (CAS 114926-37-3), finely ground and dried in vacuo.

  • Cyclizing Agent: Triphosgene (solid phosgene equivalent).

  • HCl Scavenger:

    
    -Pinene (preferred over Limonene for easier purification).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc).

  • Equipment: Schlenk line (Argon atmosphere), flame-dried glassware.

Step-by-Step Workflow
  • Suspension: In a flame-dried Schlenk flask under Argon, suspend 3-Methyl-L-phenylalanine (1.0 eq) in anhydrous THF.

  • Scavenger Addition: Add

    
    -Pinene (2.2 eq). This scavenges the HCl by-product, preventing acid-catalyzed side reactions.
    
  • Cyclization: Dissolve Triphosgene (0.35 eq) in a minimal amount of THF and add dropwise to the suspension at 50°C.

    • Mechanism:[1][2][3][4] The triphosgene decomposes to generate phosgene in situ, which attacks the amine group, forming a carbamoyl chloride intermediate that cyclizes with the carboxylic acid.

  • Completion: The reaction is complete when the suspension becomes clear (typically 2–4 hours).

  • Purification (Critical):

    • Concentrate the solution in vacuo.

    • Precipitate the crude NCA by adding anhydrous Hexane or Heptane.

    • Recrystallization: Redissolve in minimal THF/EtOAc and precipitate into Hexane inside a glovebox. Repeat 3x to remove trace amine/acid impurities which terminate polymerization.

Synthesis Pathway Visualization

Synthesis AA 3-Methyl-L-Phenylalanine (Solid) Inter Carbamoyl Chloride Intermediate AA->Inter + Triphosgene 50°C Tri Triphosgene (in THF) Tri->Inter NCA 3-Me-Phe-NCA (Cyclic Monomer) Inter->NCA Cyclization - HCl Byprod By-products: HCl (Scavenged by Pinene) CO2 Inter->Byprod

Caption: Fuchs-Farthing synthesis pathway converting the amino acid precursor to the reactive NCA monomer via a carbamoyl chloride intermediate.

Part 3: Ring-Opening Polymerization (ROP)[12][13]

The utility of 3-Me-Phe-NCA lies in its polymerization to form Poly(3-methylphenylalanine). The polymerization is highly sensitive to the initiator used.

Mechanism 1: Normal Amine Mechanism (NAM)[14]
  • Initiator: Primary amines (e.g., hexylamine, benzylamine).

  • Process: Nucleophilic attack of the amine on the C-5 carbonyl of the NCA ring.

  • Result: Linear control of molecular weight (Mn) based on the Monomer-to-Initiator (M/I) ratio.

Mechanism 2: Activated Monomer Mechanism (AMM)[14]
  • Initiator: Tertiary amines or strong bases.

  • Process: Deprotonation of the NCA nitrogen (N-3), creating a nucleophilic monomer that attacks another NCA.

  • Result: Faster rates but higher dispersity (Đ) and potential for cyclic by-products.

ROP Workflow Visualization

ROP Init Initiator (R-NH2) Attack Nucleophilic Attack (at C-5 Carbonyl) Init->Attack NCA 3-Me-Phe-NCA Monomer NCA->Attack RingOpen Ring Opening (Carbamic Acid Intermediate) Attack->RingOpen Decarb Decarboxylation (-CO2) RingOpen->Decarb Chain Elongated Polypeptide Chain (Active Amine End) Decarb->Chain Chain->Attack Propagates (Living Polymerization)

Caption: Normal Amine Mechanism (NAM) for the Ring-Opening Polymerization of 3-Me-Phe-NCA, showing the cycle of attack, decarboxylation, and chain growth.

Part 4: Applications & Strategic Value

Structural Tuning in Peptidomimetics

The 3-methyl group on the phenyl ring introduces steric bulk and disrupts standard


-

stacking observed in Poly(L-phenylalanine).
  • Effect: Reduces crystallinity, improving solubility in organic solvents compared to the often insoluble Poly(Phe).

  • Application: Synthesis of soluble, helical polypeptide blocks for hybrid copolymers (e.g., PEG-b-Poly(3-Me-Phe)).

Drug Delivery Vectors

Incorporating 3-Me-Phe into amphiphilic block copolymers creates hydrophobic cores with unique encapsulation profiles.

  • Mechanism: The methylated aromatic ring enhances hydrophobic interactions with small molecule drugs (e.g., Doxorubicin), potentially increasing loading capacity and stability of micellar assemblies.

Part 5: Handling & Safety Protocols

Moisture Sensitivity: NCAs are extremely sensitive to moisture. Hydrolysis reverts the NCA to the parent amino acid and releases CO


, which can pressurize sealed vessels.
  • Storage: Store at -20°C in a glovebox under Argon/Nitrogen.

  • Handling: All transfers must be done using Schlenk techniques or inside a glovebox.

  • Solvents: Must be dried (e.g., over CaH

    
     or via alumina columns) and typically stored over molecular sieves (3Å or 4Å).
    

Safety:

  • Triphosgene: Highly toxic. Handle in a well-ventilated fume hood. In case of spill, neutralize with aqueous ammonia.

  • Sensitizer: NCAs can be potent skin sensitizers. Double-gloving is mandatory.

References

  • Aralez Bio. (n.d.). 3-methyl-L-phenylalanine Product Data. Retrieved from [Link]

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Macromolecular Engineering. Wiley-VCH.
  • Deming, T. J. (1997).[4] Facile synthesis of high molecular weight polypeptides of defined architecture. Nature, 390(6658), 386-389.

  • Deng, C., et al. (2014). Synthesis and Properties of Poly(l-lactide)-b-poly(l-phenylalanine) Hybrid Copolymers. Polymers, 6(8), 2136-2151. Retrieved from [Link]

  • PubChem. (2025).[5][6] 3-Methylphenylalanine Compound Summary. National Library of Medicine.[6] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Poly(3-methylphenylalanine) via NCA Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

Poly(3-methylphenylalanine) is a synthetic polypeptide derived from the non-natural amino acid 3-methylphenylalanine. Unlike its natural counterpart (Poly-L-Phenylalanine), which is notorious for forming intractable


-sheets that limit solubility and processability, the introduction of a methyl group at the meta position of the phenyl ring introduces steric disruption. This disruption modulates inter-chain 

-

stacking and hydrogen bonding, potentially enhancing solubility in organic solvents (THF, CHCl

) while retaining the hydrophobic character essential for amphiphilic block copolymer assembly or drug delivery vectors.

This guide details the Ring-Opening Polymerization (ROP) of 3-methylphenylalanine N-carboxyanhydride (3-Me-Phe-NCA). We prioritize the Hexamethyldisilazane (HMDS) mediated mechanism for its superior control over molecular weight (MW) and polydispersity (PDI), while also providing the traditional Primary Amine protocol as a baseline.

Critical Pre-requisites & Safety

The "Water-Free" Mandate

NCA polymerization is an "impurity-multiplied" system. A single water molecule does not just terminate one chain; it can initiate a "water mechanism" that creates uncontrolled oligomers.

  • Solvents: Anhydrous DMF or THF (water content <10 ppm). Stored over activated 4Å molecular sieves.

  • Glassware: All reaction vessels must be silanized (to prevent surface hydroxyl initiation) and flame-dried under vacuum immediately prior to use.

  • Environment: A nitrogen-filled glovebox is recommended. If using a Schlenk line, strict high-vacuum techniques are required.

Chemical Hazards
  • Triphosgene: Used in NCA synthesis.[1][2] Highly toxic. Must be handled in a fume hood with a diphosgene/phosgene detector.

  • NCA Monomers: Potent sensitizers. Avoid inhalation.

Phase I: Monomer Synthesis & Purification

The success of the polymerization is 90% dependent on the purity of the NCA.

Synthesis (Fuchs-Farthing Method)[3][4]
  • Reagents: Suspend 3-methylphenylalanine (5.0 g) in anhydrous THF (50 mL). Add

    
    -pinene (1.2 equivalents) as an HCl scavenger.
    
  • Phosgenation: Add Triphosgene (0.4 equivalents) dissolved in THF dropwise at 50°C.

  • Reaction: Stir at 50°C until the suspension becomes clear (approx. 2-3 hours), indicating full conversion to NCA.

  • Isolation: Evaporate solvent under vacuum.

Purification (The "Make or Break" Step)

Crude NCA contains HCl and isocyanates that kill polymerization.

  • Dissolution: Dissolve the crude oil/solid in a minimal amount of anhydrous THF inside the glovebox.

  • Precipitation: Layer dry Hexane (3x volume) over the THF solution.

  • Crystallization: Store at -30°C. 3-Me-Phe-NCA should crystallize as white needles.

  • Wash: Decant supernatant, wash crystals with cold Hexane.

  • Repeat: Recrystallize 3 times. This is not optional for controlled ROP.

Phase II: Polymerization Protocols

Method A: HMDS-Mediated ROP (Recommended)

Best for: Targeted Molecular Weight, Low PDI (<1.2), Fast Reaction.

Mechanism: HMDS cleaves to form a Trimethylsilyl Carbamate (TMS-CBM) end-group.[3][4] This "living" chain end prevents termination by wandering protons and allows for faster kinetics than traditional amine initiation.

Protocol:

  • Preparation: In a glovebox, dissolve purified 3-Me-Phe-NCA (500 mg) in anhydrous THF (5 mL). Concentration should be ~0.1 M to 0.5 M.

  • Initiation: Add Hexamethyldisilazane (HMDS) stock solution.

    • Target DP (Degree of Polymerization): Defined by

      
       ratio.[5][6][7]
      
    • Example: For DP = 50, add 10 µmol HMDS for 0.5 mmol NCA.

  • Propagation: Seal the vessel. Stir at room temperature.

    • Observation: Evolution of CO

      
       bubbles is less visible in closed systems but pressure may build.
      
    • Time: Reaction is typically complete in 1–4 hours (faster than amine).

  • Monitoring: Monitor disappearance of NCA anhydride peaks (1785, 1855 cm

    
    ) via FTIR.
    
Method B: Primary Amine ROP (Traditional)

Best for: Simple homopolymers where PDI control is less critical.

Mechanism: Nucleophilic attack of the amine on the C-5 carbonyl of the NCA ring (Normal Amine Mechanism).

Protocol:

  • Preparation: Dissolve 3-Me-Phe-NCA in anhydrous DMF (Poly(3-Me-Phe) is more soluble in DMF than THF).

  • Initiation: Add n-Hexylamine (or n-Butylamine) stock solution.

    • Note: Reaction is slower (24–72 hours).

  • Propagation: Stir at Room Temperature.

    • Risk:[2][8] If the solution turns cloudy, the polymer is aggregating (beta-sheet formation), which traps active ends and broadens PDI.

Phase III: Isolation & Characterization

  • Termination: Expose the reaction to air (moisture terminates the TMS/amine end) or add a drop of 1M HCl in Methanol.

  • Precipitation: Pour the reaction mixture into a 10-fold excess of cold Diethyl Ether or Methanol.

  • Collection: Centrifuge the white precipitate. Wash 2x with Ether.[1] Dry under vacuum.[1]

Analytical Data Table
TechniqueParameterTarget / ExpectationNotes
1H NMR PurityNo peaks at

2.8-3.0 (residual monomer)
Polymer broadens peaks. Look for alpha-proton shift.
FTIR ConversionDisappearance of 1785/1855 cm

Appearance of Amide I (1650) and Amide II (1540).
GPC MW & PDIMatches theoretical M/I ratioCritical: Use DMF + 0.1M LiBr as eluent to break H-bond aggregates.
DSC ThermalTg / Tm determination3-methyl group usually lowers Tm vs. Poly(Phe).

Visualizing the Workflow

Diagram 1: HMDS-Mediated Mechanism

This diagram illustrates the "TMS-Transfer" mechanism which ensures living polymerization characteristics.

HMDS_Mechanism HMDS Initiator (HMDS) TMS_Amine Intermediate (TMS-Amine) HMDS->TMS_Amine Nucleophilic Attack NCA Monomer (3-Me-Phe NCA) NCA->TMS_Amine Ring Opening TMS_CBM Active Chain End (TMS-Carbamate) NCA->TMS_CBM + Monomer TMS_Amine->TMS_CBM TMS Transfer Polymer Polypeptide (Poly-3-Me-Phe) TMS_CBM->Polymer Propagation (Living) CO2 Byproduct (CO2) TMS_CBM->CO2 Release

Caption: The HMDS mechanism involves the formation of a Trimethylsilyl Carbamate (TMS-CBM) propagating species, preventing "dead" chain ends.[3]

Diagram 2: Experimental Workflow

The logical flow from synthesis to isolated polymer.

Workflow cluster_0 Phase 1: NCA Prep cluster_1 Phase 2: Polymerization cluster_2 Phase 3: Isolation Step1 3-Me-Phe + Triphosgene (in THF + alpha-pinene) Step2 Recrystallization (3x) (THF/Hexane @ -30°C) Step1->Step2 Step3 Dissolve NCA (Anhydrous THF/DMF) Step2->Step3 Transfer to Glovebox Step4 Add Initiator (HMDS or Hexylamine) Step3->Step4 Step5 Stir 2-24h (Monitor CO2/FTIR) Step4->Step5 Step6 Precipitate (Cold Diethyl Ether) Step5->Step6 Step7 Vacuum Dry Step6->Step7

Caption: End-to-end workflow emphasizing the critical recrystallization step prior to glovebox transfer.

Troubleshooting & Expert Insights

  • Problem: Solution turns cloudy immediately.

    • Cause: The polymer is insoluble in the chosen solvent (likely THF) due to rapid beta-sheet aggregation.

    • Fix: Switch solvent to DMF or DMAc.[8] If using THF, add 5% DMF as a co-solvent. The 3-methyl group helps solubility, but high MW chains may still aggregate.

  • Problem: Molecular Weight is much lower than calculated.

    • Cause: Impure NCA (residual HCl or acid) or wet solvent. The initiator was consumed by impurities.

    • Fix: Re-dry solvents over fresh molecular sieves. Recrystallize NCA one more time. Ensure glassware is flame-dried.

  • Problem: Broad PDI (>1.4).

    • Cause: Slow initiation vs. propagation (common with amines) or secondary initiation sites.

    • Fix: Switch to HMDS (Method A). It initiates faster than it propagates, ensuring all chains grow simultaneously.

References

  • Lu, H., & Cheng, J. (2007).[9][10] Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link

  • Deming, T. J. (1997).[9][10] Facile synthesis of block copolypeptides of defined architecture.[10][11] Nature, 390, 386–389.[10] Link

  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link

  • Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009). Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[1][3][4][7][10][11][12][13][14] Chemical Reviews, 109(11), 5528–5578. Link

  • Daly, W. H., & Poche, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate. Tetrahedron Letters, 29(46), 5859-5862. Link

Sources

Application Note & Protocols: Ring-Opening Copolymerization of L-Lactide and 4-(3-Methylphenyl)oxazolidine-2,5-dione for Advanced Biodegradable Poly(ester-amide)s

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Polyesters and Polyamides for Biomedical Innovation

Aliphatic polyesters, particularly Poly(L-lactic acid) (PLLA), are cornerstones of the biodegradable polymer field, prized for their biocompatibility and approval for clinical use. However, their application can be limited by suboptimal mechanical properties and a degradation profile that is not always tunable to the specific needs of advanced applications like targeted drug delivery or tissue engineering. Poly(ester-amide)s (PEAs) have emerged as a highly promising class of materials that synergistically combines the biodegradability of polyesters with the superior thermal and mechanical properties characteristic of polyamides.

This guide provides an in-depth technical overview and a set of validated protocols for the synthesis of a novel PEA through the ring-opening copolymerization (ROP) of L-lactide and 4-(3-Methylphenyl)oxazolidine-2,5-dione. The incorporation of the oxazolidine-2,5-dione (OAD) monomer, a cyclic precursor analogous to an N-carboxyanhydride (NCA), introduces amide linkages and a pendant aromatic group into the polymer backbone. This modification allows for precise tuning of the polymer's physicochemical properties, including its degradation rate, hydrophilicity, and potential for drug conjugation, opening new avenues for the development of sophisticated biomedical devices and controlled-release formulations.

Part 1: Scientific Principles & Rationale

The Monomers: Building Blocks for Functionality
  • L-Lactide: The cyclic dimer of L-lactic acid, L-lactide is a highly crystalline and well-characterized monomer. Its ring-opening polymerization is thermodynamically driven by the relief of ring strain, yielding the widely used PLLA.

  • This compound (OAD): This monomer is the key to introducing both amide functionality and a specific side-chain. OADs are synthesized from α-amino acids. Upon ring-opening, the ester bond at position 1 is cleaved, followed by the loss of CO2, to form an amide bond in the polymer backbone. The 3-methylphenyl side group imparts a degree of hydrophobicity and aromaticity to the resulting copolymer, which can be leveraged to modulate drug-polymer interactions or influence mechanical properties.

The Reaction: Coordination-Insertion Ring-Opening Polymerization (ROP)

The copolymerization is most effectively achieved via a coordination-insertion mechanism, a robust and well-controlled polymerization method.[1]

Causality Behind Catalyst Choice: We specify the use of Tin(II) 2-ethylhexanoate, commonly known as Stannous Octoate (Sn(Oct)₂), for several critical reasons:

  • High Efficiency: Sn(Oct)₂ is a highly active catalyst for the ROP of cyclic esters like lactide.[2]

  • Biocompatibility: It is widely used in the synthesis of medical-grade polymers and is generally considered to have low toxicity.

  • Mechanism: The polymerization proceeds through a well-understood coordination-insertion pathway, which provides good control over molecular weight and polymer architecture.[3]

The mechanism, illustrated below, involves the activation of an initiator (typically an alcohol) by the tin catalyst, followed by the sequential coordination and insertion of monomer units into the growing polymer chain.

ROP_Mechanism Figure 1: Simplified Coordination-Insertion ROP Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination SnOct2 Sn(Oct)₂ Catalyst Active_Initiator Sn(OR)(Oct) Active Initiator SnOct2->Active_Initiator + R-OH - Oct-H ROH R-OH (Initiator) ROH->Active_Initiator Coordinated_Complex Coordinated Monomer Complex Active_Initiator->Coordinated_Complex + Monomer Monomer L-Lactide or OAD Monomer Monomer->Coordinated_Complex Growing_Chain Growing Polymer Chain Sn(Polymer-OR)(Oct) Coordinated_Complex->Growing_Chain Ring Opening & Insertion Growing_Chain->Coordinated_Complex + Monomer (n times) Final_Polymer Final Polymer HO-Polymer-OR Growing_Chain->Final_Polymer Quenching (e.g., H₂O)

Caption: Figure 1: Simplified Coordination-Insertion ROP Mechanism.

Part 2: Experimental Protocols

This section details the necessary protocols, from the synthesis of the custom OAD monomer to the final copolymerization and purification.

Protocol 2.1: Synthesis of this compound

Rationale: Oxazolidine-2,5-diones are not typically commercially available and must be synthesized from their corresponding α-amino acid. This protocol is adapted from established methods for creating N-carboxyanhydrides (NCAs), which share a similar synthetic pathway involving phosgenation.[4] Extreme caution must be exercised when working with phosgene or its equivalents.

Materials:

  • 3-Methyl-DL-phenylalanine

  • Triphosgene (a safer, solid substitute for phosgene gas)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Dry Argon or Nitrogen gas supply

  • Standard glassware for air-sensitive chemistry (Schlenk line, etc.)

Procedure:

  • Under an inert atmosphere (Argon), suspend 3-Methyl-DL-phenylalanine (1 eq.) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous THF.

  • Add the triphosgene solution dropwise to the amino acid suspension over 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. The suspension should become a clear solution.

  • Monitor the reaction by TLC or IR spectroscopy (disappearance of the amino acid N-H stretch, appearance of the anhydride carbonyl stretches).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Recrystallize the crude product from a THF/hexane mixture to yield the pure this compound as a white solid.

  • Confirm the structure and purity via ¹H NMR and FTIR spectroscopy.

Protocol 2.2: Bulk Copolymerization of L-Lactide and OAD

Rationale: Bulk polymerization is preferred as it eliminates the need for solvents, simplifying purification and reducing environmental impact.[5] The temperature is chosen to ensure both monomers are molten and the catalyst is active. An inert atmosphere is critical to prevent degradation and unwanted side reactions at high temperatures.

Materials:

  • High-purity L-Lactide (recrystallized from ethyl acetate and dried under vacuum)

  • Synthesized this compound (dried under vacuum)

  • Stannous Octoate (Sn(Oct)₂)

  • Benzyl Alcohol (as initiator, dried over molecular sieves)

  • Anhydrous Toluene

  • Methanol (for precipitation)

  • Schlenk flask or glass ampoule suitable for polymerization under vacuum.

Procedure:

  • Reactor Preparation: Thoroughly dry the Schlenk flask or ampoule under vacuum while heating with a heat gun. Allow to cool under an inert atmosphere.

  • Charging the Reactor: Weigh and add the desired amounts of L-Lactide and the OAD monomer into the reactor. A typical starting monomer-to-initiator ratio ([M]/[I]) is 100:1.

  • Initiator Addition: Add the required amount of benzyl alcohol initiator via syringe.

  • Degassing: Subject the reactor to several cycles of vacuum and backfilling with inert gas to remove any residual air and moisture. Finally, leave the reactor under a positive pressure of inert gas.

  • Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene. Add the required amount of catalyst solution via syringe. A typical monomer-to-catalyst ratio ([M]/[Cat]) is 1000:1 to 5000:1.

  • Polymerization: Immerse the sealed reactor in a preheated oil bath at 130-140°C. Stir the molten mixture vigorously.

  • Monitoring: The viscosity of the mixture will increase significantly as polymerization proceeds. Allow the reaction to proceed for 4-24 hours, depending on the desired molecular weight and conversion.

  • Termination & Purification:

    • Remove the reactor from the oil bath and allow it to cool to room temperature.

    • Dissolve the solid polymer in a minimal amount of chloroform or dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Repeat the dissolution-precipitation cycle two more times to ensure the removal of unreacted monomers and catalyst.

    • Dry the final copolymer product under vacuum at 40°C to a constant weight.

Part 3: Data Interpretation & Expected Results

The properties of the final copolymer are highly dependent on the initial monomer feed ratio. Characterization is essential to confirm the synthesis and understand the material's properties.[6][7]

Table 1: Example Copolymerization Parameters and Expected Outcomes
Sample IDL-Lactide Feed (mol%)OAD Feed (mol%)[M]/[I] RatioTheoretical Mn ( g/mol )Actual Mn (GPC)PDI (GPC)Actual OAD (¹H NMR, mol%)Tg (°C)
PEA-90109010100:1~15,00013,500 - 16,0001.2 - 1.58 - 1150 - 55
PEA-75257525100:1~15,80014,000 - 17,0001.3 - 1.622 - 2660 - 68
PEA-50505050100:1~16,60015,000 - 18,0001.4 - 1.846 - 5175 - 85

Note: Values are illustrative and may vary based on specific reaction conditions and purity of reagents.

Characterization Insights:
  • ¹H NMR Spectroscopy: This is the primary tool for confirming copolymer composition.[8] The ratio of L-lactide to OAD units can be calculated by comparing the integration of the PLLA methine proton (~5.1-5.2 ppm) with the aromatic protons from the 3-methylphenyl group (~7.0-7.3 ppm).

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6] A PDI value below 1.8 is indicative of a well-controlled polymerization.

  • Differential Scanning Calorimetry (DSC): DSC analysis reveals the thermal transitions of the polymer.[9] A single glass transition temperature (Tg) that shifts with composition is a strong indicator of a random copolymer. As the content of the more rigid OAD unit increases, the Tg is expected to increase.

  • Thermogravimetric Analysis (TGA): TGA determines the thermal stability of the copolymer. PEAs typically exhibit high thermal stability due to the presence of amide bonds.

Caption: Figure 2: Experimental & Characterization Workflow.

Part 4: Applications & Future Directions

The synthesized poly(ester-amide)s are advanced materials with significant potential in the biomedical field.

  • Controlled Drug Delivery: The aromatic side-chains can be used for hydrophobic drug encapsulation via π-π stacking interactions, potentially increasing drug loading and modulating release kinetics.

  • Tissue Engineering: The improved mechanical properties and tunable degradation rates make these polymers excellent candidates for fabricating scaffolds that can support cell growth and tissue regeneration.

  • Functional Materials: The amino acid-derived structure provides a platform for further chemical modification, allowing for the attachment of targeting ligands, imaging agents, or other bioactive molecules.

Future research should focus on a comprehensive evaluation of the degradation kinetics (both hydrolytic and enzymatic), in vitro cytotoxicity, and in vivo biocompatibility to fully validate these materials for their intended biomedical applications. Furthermore, exploring the reactivity ratios of these monomers can provide deeper insight into controlling the polymer microstructure, enabling the synthesis of block or gradient copolymers with unique properties.[10][11]

References

  • Puiggalí, J., et al. (2010). Degradable Poly(ester amide)s for Biomedical Applications. MDPI. Available at: [Link]

  • Ryner, M., et al. (2001). Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. Diva-Portal.org. Available at: [Link]

  • Kiesewetter, M. K., et al. (2015). Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization. Macromolecules, ACS Publications. Available at: [Link]

  • van den Brink, M., et al. (2011). Copolymer microstructure determination by the click of a button; reactivity ratios of comonomers from a single MALDI-ToF. Polymer Chemistry, RSC Publishing. Available at: [Link]

  • Kricheldorf, H. R., et al. (1983). THE MECHANISM OF THE RING-OPENING POLYMERIZATION OF LACTIDE AND GLYCOLIDE. ris.utwente.nl. Available at: [Link]

  • Wang, Y., et al. (2022). Stochastic and Deterministic Analysis of Reactivity Ratios in the Partially Reversible Copolymerization of Lactide and Glycolide. Macromolecules, ACS Publications. Available at: [Link]

  • Pawar, P., et al. (2020). ROP of lactide by Sn(Oct)2 by the coordination-insertion mechanism. ResearchGate. Available at: [Link]

  • Kricheldorf, H. R., et al. (2021). SnOct 2 ‐catalyzed ROPs of l ‐lactide initiated by acidic OH ‐ compounds: Switching from ROP to polycondensation and cyclization. Journal of Polymer Science. Available at: [Link]

  • Nishizawa, Y., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. Available at: [Link]

  • Kricheldorf, H. R., et al. (2021). ROP of L-lactide and ε-caprolactone catalyzed by tin(ii) and tin(iv) acetates. Polymer Chemistry, RSC Publishing. Available at: [Link]

  • Çaykara, T., et al. (2023). Synthesis and Characterization of Poly(lactic-co-glycolic acid) Derived with LGlutamic Acid and L-Aspartic Acid. DergiPark. Available at: [Link]

  • González-Obeso, C., et al. (2023). Low-Temperature and Solventless Ring-Opening Polymerization of Eutectic Mixtures of l-Lactide and Lactones for Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Shymanska, N. V., et al. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Angewandte Chemie. Available at: [Link]

  • Wang, Y., et al. (2022). Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. ChemRxiv. Available at: [Link]

  • Dechy-Cabaret, O., et al. (2004). Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews, ACS Publications. Available at: [Link]

  • Theopold, K. H., et al. (2022). Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). MDPI. Available at: [Link]

  • Van Herk, A. M. (2025). Radical Copolymerization Reactivity Ratios. IUPAC. Available at: [Link]

  • Coleman, D., et al. (1951). Synthetic polypeptides. Part IV. Preparation and polymerisation of oxazolid-2 : 5-diones derived from α-amino-dicarboxylic acids. Journal of the Chemical Society. Available at: [Link]

  • Coleman, D. (1951). Synthetic polypeptides. Part IV. Preparation and polymerisation of oxazolid-2 : 5-diones derived from α-amino-dicarboxylic acids. Journal of the Chemical Society (Resumed), RSC Publishing. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Testing of PLGA Poly(lactic-co-glycolic acid): NMR, GPC, DSC, and Residual Monomer Analysis. ResolveMass Laboratories Inc.. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • GPC/SEC Expert. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Waters Corporation. Available at: [Link]

  • Ahmad, F. B., et al. (2015). Synthesis and Characterisation of PLA-CO-PEG Copolymers. ResearchGate. Available at: [Link]

  • Naumann, S. (2018). (A) Ring-opening copolymerization of L-lactide and ε-caprolactone... ResearchGate. Available at: [Link]

  • Washington, K. E., et al. (2022). Characterization of commercial PLGAs by NMR spectroscopy. PubMed. Available at: [Link]

Sources

Application Note: Transition Metal-Mediated Living Polymerization of Aromatic NCAs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Theoretical Grounding

The Challenge of Aromatic NCAs

The polymerization of aromatic


-amino acid N-carboxyanhydrides (NCAs)—such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp)—presents a unique duality. While these monomers yield polypeptides with robust secondary structures (typically 

-helices or

-sheets) essential for self-assembling biomaterials, their synthesis is plagued by chain termination events when using conventional amine initiators.

Traditional primary amine initiators often suffer from the "Activated Monomer Mechanism" (AMM), where the basic amine deprotonates the NCA rather than attacking the carbonyl, leading to uncontrolled molecular weights and broad dispersity (Đ > 1.5). Furthermore, aromatic polypeptides frequently aggregate or crystallize during synthesis, trapping active chain ends.

The Transition Metal Solution (Deming Method)

To achieve "living" polymerization (Đ < 1.2, predicted MW), we utilize zerovalent nickel or cobalt complexes. Unlike amines, these metals mediate propagation through a covalent amido-amidate metallacycle . This stable ring structure prevents the "jack-in-the-box" termination and suppresses chain transfer, even when the polymer chain aggregates.

Mechanistic Pathway

The following diagram illustrates the critical difference between the uncontrolled Amine Mechanism and the controlled Nickel-Mediated Mechanism.

NCA_Mechanism cluster_amine Conventional Amine Initiation (Uncontrolled) cluster_metal Transition Metal Mediation (Living) Amine Primary Amine (R-NH2) NCA_A NCA Monomer Amine->NCA_A Nucleophilic Attack Carbamate Carbamate Intermediate NCA_A->Carbamate Dead Terminated/Cyclic Species Carbamate->Dead Side Rxn (AMM) PreCat Ni(COD)2 + bipy Cycle6 6-Membered Metallacycle PreCat->Cycle6 + NCA OxAdd Oxidative Addition Active 5-Membered Amido-Amidate (Active Species) Cycle6->Active Proton Transfer Contract Ring Contraction (-CO2) Prop Polymer Chain Growth Active->Prop + n(NCA) Prop->Active Regeneration

Caption: Comparison of conventional amine initiation vs. the Deming Nickel-amido-amidate cycle which suppresses termination.

Part 2: Catalyst Selection & Preparation

For aromatic NCAs, the choice between Nickel and Cobalt is dictated by the desired architecture and oxidative stability.

FeatureNickel System (Ni(COD)2 + bipy)Cobalt System (Co(PMe3)4)
Oxidative Stability Moderate. Requires inert atmosphere but handles trace impurities better than Co.Low. Extremely sensitive to O2; requires rigorous glovebox technique.
Reaction Rate Fast (Minutes to Hours).Very Fast (often Minutes).
Solubility Good in DMF/THF.Good in DMF/THF.
Primary Use Case Homopolymers (e.g., Poly-Phe, Poly-Trp) and simple blocks.Complex Block Copolymers . Allows distinct initiation of different monomers.
Recommendation Start here. It is the most robust system for synthesizing aromatic homopolymers.Use only if synthesizing triblocks or if Ni fails to initiate specific steric monomers.

Part 3: Detailed Protocol – Synthesis of Poly(L-Phenylalanine)

Objective: Synthesis of Poly(L-phenylalanine) (PPhe) with


 Da and Đ < 1.2 using Ni(COD)2/bipy.
Reagents & Equipment
  • Monomer: L-Phenylalanine NCA (Phe-NCA). Must be recrystallized 3x from THF/Hexanes inside a glovebox.

  • Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2] and 2,2'-Bipyridine (bipy).

  • Solvent: Anhydrous DMF (Dimethylformamide) and THF (Tetrahydrofuran). Dried over alumina columns or stored over 4Å molecular sieves.

  • Environment:

    
     filled Glovebox (
    
    
    
    ppm,
    
    
    ppm).
Step-by-Step Methodology
Step 1: Catalyst Preparation (The "Activator")

Rationale: The active species is formed in situ.[1] Premixing ensures the ligand (bipy) fully coordinates to the Ni center before the monomer is introduced.

  • In the glovebox, weigh Ni(COD)2 (27.5 mg, 0.1 mmol) into a 20 mL scintillation vial.

  • Add bipy (15.6 mg, 0.1 mmol) to the vial.

  • Dissolve in 1.0 mL of anhydrous DMF.

  • Observation: The solution should turn a deep purple/blue color immediately.

  • Stir for 30 minutes at room temperature to ensure complete ligand exchange.

Step 2: Monomer Solution Preparation

Rationale: Aromatic NCAs are prone to aggregation. High concentrations (>1M) may gel too quickly. We target 0.5M.

  • Weigh Phe-NCA (955 mg, 5.0 mmol) into a separate reaction vessel (Schlenk tube or sealed vial).

  • Dissolve in 10 mL of anhydrous THF/DMF mixture (1:1 ratio).

    • Note: Pure THF often precipitates the growing aromatic chain too early. DMF helps maintain solubility of the metallacycle.

Step 3: Polymerization (The "Living" Phase)
  • Calculate the required catalyst volume based on target Degree of Polymerization (DP).

    • Target DP = 50.

    • Monomer/Initiator (M/I) ratio = 50:1.

    • Moles Monomer = 5.0 mmol.

    • Required Catalyst = 0.1 mmol (The entire 1 mL batch prepared in Step 1).

  • Rapidly inject the 1 mL Catalyst solution into the Monomer solution under vigorous stirring.

  • Critical Observation: Gas evolution (

    
    ) should be visible within seconds.
    
  • Seal the vessel tightly.

  • Allow reaction to proceed for 2–4 hours at room temperature.

    • Note: If the solution becomes viscous or turns into a gel, do not panic . The Ni-mediated chain end is robust. The reaction often proceeds in the gel state.

Step 4: Quenching & Isolation
  • Remove the vessel from the glovebox.

  • Immediately pour the reaction mixture into a large excess (10x volume) of 1M HCl in Methanol .

    • Chemistry: The HCl protonates the amido-amidate end-group, releasing the metal and killing the chain. Methanol precipitates the polypeptide.

  • Centrifuge the white precipitate (3000 rpm, 10 min).

  • Decant the supernatant (which contains the green Ni salts).

  • Wash the pellet 3x with Methanol and 1x with Diethyl Ether.

  • Dry under high vacuum at 50°C overnight.

Part 4: Characterization & Data Interpretation[2]

Aromatic polypeptides pose significant challenges for GPC due to aggregation. Standard THF GPC is useless here.

Gel Permeation Chromatography (GPC)

Protocol: Use DMF containing 0.1 M LiBr at 60°C.

  • Why LiBr? Lithium bromide disrupts the hydrogen bonding/dipole interactions of the peptide backbone, preventing aggregation that mimics high MW species.

ParameterExpected Result (Living)Poor Result (Amine/Moisture)
Trace Shape Unimodal, GaussianBimodal, Tailing
Dispersity (Đ) 1.05 – 1.20> 1.4
Mn vs. Target Linear agreementDeviates significantly
NMR Spectroscopy ( -NMR)

Dissolve polymer in TFA-d (Trifluoroacetic acid-d) or DMSO-d6.

  • End-Group Analysis: If bipy was used, aromatic signals from the ligand may be visible at the chain end (if not washed out), but typically we look for the ratio of the initiator fragment (if a specific functional initiator was used) to the repeating unit.

  • Broadening: Expect broad peaks due to the rigid rod nature of Poly-Phe.

Part 5: Troubleshooting "The Gel"

A common panic point for researchers working with Poly(Phe), Poly(Tyr), or Poly(Trp) is the gelation of the reaction mixture.

Troubleshooting Start Reaction Mixture Gels/Precipitates CheckColor Check Color Start->CheckColor ColorGreen Color is Green/Brown CheckColor->ColorGreen Decomposition ColorPurple Color is Golden/Purple CheckColor->ColorPurple Active Stop Catalyst Dead (O2/H2O leak). Abort. ColorGreen->Stop Continue Living Chain Ends Trapped. Add more DMF or proceed to quench. ColorPurple->Continue

Caption: Decision tree for handling heterogeneous polymerization mixtures.

Scientific Insight: The Ni-amido-amidate end-group is remarkably stable. Even if the polymer precipitates, the metal center often remains active ("living") at the chain end. If the color remains consistent with the active catalyst (usually golden/brown/purple depending on ligand, not the bright green of oxidized Ni(II) salts), the reaction is likely still proceeding, albeit slower due to diffusion limits.

References

  • Deming, T. J. (1997).[2] Facile synthesis of block copolypeptides of defined architecture. Nature, 390(6658), 386–389. Link

  • Deming, T. J. (1998). Amino Acid Derivatives that Stabilize Nickel(0)-Mediated Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 120(17), 4240–4241. Link

  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[1][3] In Peptide-Based Materials (pp. 1-26).[4] Springer. Link

  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link

  • Dimitrov, I., & Schlaad, H. (2003). Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides. Chemical Communications, (23), 2944-2945. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Elimination of Residual NCA Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Polypeptide Products via NCA Ring-Opening Polymerization

Audience: Researchers, Process Chemists, and Drug Development Scientists.

Core Directive & Executive Summary

The Challenge: In the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), unreacted NCA monomers are not merely impurities—they are reactive electrophiles. Their presence in the final polypeptide product poses two critical risks:

  • Toxicity/Immunogenicity: NCAs are sensitizers and can conjugate to biological nucleophiles in vivo.

  • Product Instability: Residual NCAs can undergo uncontrolled hydrolysis or continued polymerization during storage, altering the molecular weight distribution (Đ) and physical properties of your therapeutic candidate.

The Solution Architecture: This guide moves beyond "standard recipes" to provide a logic-based purification strategy. We prioritize Precipitation for small-to-medium scale (<10g) and Tangential Flow Filtration (TFF) for scale-up (>10g) or amphiphilic block copolymers.

Decision Matrix: Selecting Your Purification Strategy

Before starting, determine the physicochemical profile of your polypeptide to select the correct workflow.

PurificationStrategy Start Start: Crude Polymerization Mixture ScaleCheck Scale & Solubility Check Start->ScaleCheck Hydrophobic Is Polymer Hydrophobic? (e.g., PBLG, PZLL) ScaleCheck->Hydrophobic Organic Soluble Only Amphiphilic Is Polymer Amphiphilic/Water Soluble? (e.g., PEG-b-PolyGlu) ScaleCheck->Amphiphilic Water/Buffer Soluble Precipitation Method A: Cold Precipitation (Standard Protocol) Hydrophobic->Precipitation < 10g Scale TFF Method B: TFF / Diafiltration (Advanced Protocol) Hydrophobic->TFF > 10g (Requires Organic-Resistant TFF) Amphiphilic->Precipitation If micellization is avoided Amphiphilic->TFF Recommended for high purity Validation Validation Point: NCA Anhydride Peak Removal Precipitation->Validation Check FTIR/NMR TFF->Validation

Figure 1: Strategic decision tree for selecting the purification method based on polymer solubility and scale.

Method A: The Cold Precipitation Protocol (Standard)

Context: This is the "workhorse" method. It relies on the solubility differential: NCAs are soluble in ether/methanol, while high-MW polypeptides are not.

The Trap (Occlusion): A common failure mode is "occlusion," where the polymer precipitates so fast it traps NCA monomer inside the solid matrix. The steps below are engineered to prevent this.

Step-by-Step Methodology
  • Quenching (Critical):

    • Do not precipitate directly. First, quench the reaction to kill the active amine chain end.

    • Action: Add a 1.5x molar excess (relative to initiator) of Acetic Anhydride or HCl (in Dioxane) . Stir for 30 mins.

    • Why: This prevents "living" chain ends from reacting with residual monomer during the precipitation step, which causes broadening of dispersity (Đ).

  • Concentration:

    • Rotary evaporate the reaction solvent (DMF/THF) to reduce volume by 50-70%.

    • Target: A viscous syrup, not a dry solid.

  • Precipitation (The Dropwise Rule):

    • Prepare a beaker with 10x volume of the chosen Non-Solvent (see Table 1).

    • Chill the non-solvent to -20°C (dry ice/acetone bath or freezer).

    • Action: Add the polymer solution dropwise into the vigorously stirring non-solvent.

    • Why: Dropwise addition maximizes surface area, allowing the solvent to extract the NCA monomer before the polymer aggregates. Dumping the solution creates a "gummy ball" that traps impurities.

  • The Wash Cycle:

    • Filter the solid.[1][2][3]

    • Redissolve in a minimal amount of good solvent (e.g., THF).[1]

    • Repeat precipitation 2 more times.

    • Expert Insight: Single precipitation rarely removes >95% of NCA. Three cycles are the industry standard for >99% purity.

Table 1: Solvent Selection Guide
Polymer TypeGood Solvent (Dissolves Polymer)Non-Solvent (Precipitant)Notes
Hydrophobic (PBLG, PZLL)THF, DCM, ChloroformDiethyl Ether (Cold)Ether is highly effective at solubilizing lipophilic NCA monomers.
Hydrophilic (PLGA, PLLys - Protected)DMF, DMSOMethanol or Isopropanol Methanol can react with NCA (alcoholysis) to form ester byproducts, which are easier to wash away.
Amphiphilic (PEG-Polypeptide)DMF, DMSOEther/Hexane Mix (50:50)Pure ether may not precipitate PEG blocks efficiently; adding hexane helps.

Method B: Tangential Flow Filtration (TFF)

Context: For scale-up (>10g) or when block copolymers form micelles that trap monomers, precipitation fails. TFF (Diafiltration) is the superior, albeit more expensive, alternative.

Mechanism: The polymer solution flows tangentially across a membrane.[2] Monomers pass through (permeate); Polymer stays (retentate).

Protocol
  • System Setup:

    • Use a TFF cassette with a Molecular Weight Cut-Off (MWCO) 1/3 to 1/5 of your target polymer MW .

    • Example: For a 15 kDa polypeptide, use a 3 kDa or 5 kDa MWCO membrane.

    • Compatibility: Ensure membrane is compatible with your solvent (e.g., Regenerated Cellulose for aqueous; PVDF/Teflon for organics).

  • Diafiltration Mode:

    • Dilute crude reaction mix to ~5-10 mg/mL.

    • Maintain constant volume (add fresh buffer/solvent at the same rate permeate is removed).

    • Volume Exchange: Perform 6-10 Diavolumes (DV) .

    • Calculation:

      
       (where N is the number of volumes). 7 DVs removes ~99.9% of small molecules.
      
  • Recovery:

    • Concentrate the retentate.

    • Lyophilize to obtain the final powder.

Validation: How do I know the NCA is gone?

You must validate purity using orthogonal methods. Do not rely on visual inspection.

FTIR (Fourier Transform Infrared Spectroscopy)

This is the fastest checkpoint.

  • Target Signal: NCA monomers have a characteristic "doublet" carbonyl stretch at ~1850 cm⁻¹ and ~1780 cm⁻¹ (anhydride).

  • Pass Criteria: Complete disappearance of the 1850/1780 cm⁻¹ peaks.

  • Polymer Signal: Strong Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands should dominate.

NMR (Nuclear Magnetic Resonance)
  • Target Signal: Look for the

    
    -proton of the NCA ring (typically shifted ~0.2-0.5 ppm downfield compared to the polymer 
    
    
    
    -proton).
  • Quantification: Spike the sample with an internal standard to quantify residual monomer ppm.

Troubleshooting Guide

Issue 1: The "Oily" Precipitate

  • Symptom: Instead of a white powder, you get a sticky, gummy oil at the bottom of the beaker.

  • Root Cause A: Low Molecular Weight (Oligomers). Short chains often don't precipitate well.

  • Root Cause B: Temperature too high.

  • Fix:

    • Cool the non-solvent to -78°C (Dry ice/Acetone).

    • Add Hexane to the Diethyl Ether (reduces solubility power).

    • Scratch the glass side of the beaker with a spatula to induce nucleation.

Issue 2: Persistent NCA Peaks in FTIR

  • Symptom: After 3 precipitations, the 1780 cm⁻¹ peak persists.

  • Root Cause: Occlusion. The polymer is trapping the monomer.

  • Fix:

    • Switch to Dialysis or TFF (Method B).

    • Or, perform a "Reactive Wash": Redissolve polymer, add 1% water/NaHCO3 (if polymer is stable to mild base) to hydrolyze the NCA into its amino acid form. The amino acid is much more soluble in water/methanol and can be washed away. Warning: Only for hydrophobic polymers.

Issue 3: Polymer Degradation during Purification

  • Symptom: GPC shows a lower MW or broader peak after purification.

  • Root Cause: Uncontrolled hydrolysis. If you didn't quench the amine end (Step 1 of Method A), water in the air/solvent can initiate "back-biting" or chain scission.

  • Fix: Always acetylate/acidify chain ends before exposure to air/moisture.

FAQ

Q: Can I use water to "kill" the unreacted NCA? A: Yes, but with caution. Adding water converts NCA to the corresponding amino acid and CO₂. This eliminates the reactivity hazard, but you still have to remove the amino acid impurity. Amino acids are zwitterionic and can be difficult to remove from hydrophilic polypeptides without dialysis.

Q: My polymer is water-soluble (e.g., Poly-L-Lysine). Can I use ether precipitation? A: Yes, but often the reaction is done in DMF. You can precipitate into ether to remove organic impurities, then redissolve in water and dialyze against 0.1M HCl (to exchange counterions) and then water to remove the hydrolyzed NCA byproducts.

Q: What is the toxicity limit for residual NCA? A: While specific FDA limits depend on the final drug formulation, NCAs are generally treated as Genotoxic Impurities (GTIs) or highly reactive reagents. The target should be "Below Limit of Quantitation" (BLOQ) by NMR/HPLC, typically <100 ppm for clinical materials.

References

  • Deming, T. J. (1997). "Facile synthesis of block copolypeptides of defined architecture." Nature, 390, 386–389. Link

  • Hadjichristidis, N., et al. (2009). "Polypeptides from N-Carboxyanhydrides: Synthesis, Characterization, and Fabrication into Nanostructures." Chemical Reviews, 109(11), 5528–5578. Link

  • Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752–5784. Link

  • Jacobs, J., et al. (2022). "Purification of Synthetic Polypeptides: A Review of Techniques." Macromolecular Bioscience.

Sources

Technical Support Center: Achieving Low Polydispersity Index (PDI) in Phenylalanine Derivative Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve a low polydispersity index (PDI) in your phenylalanine derivative polymer synthesis. A low PDI is critical for ensuring batch-to-batch reproducibility and predictable in-vivo performance of your polymer-based therapeutics. This resource is designed to explain the causality behind experimental choices, empowering you to overcome common challenges in polymerization.

Foundational Concepts: Why PDI Matters

The polydispersity index (PDI), or more recently termed dispersity (Đ), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

PDI (Đ) = Mw / Mn

A PDI value of 1.0 signifies a perfectly monodisperse polymer, where all chains have the same length. In practice, this is unattainable. However, for applications in drug delivery and biomedicine, a low PDI (typically < 1.3) is highly desirable. A narrow molecular weight distribution ensures uniform properties such as drug loading capacity, release kinetics, and self-assembly behavior. In contrast, a high PDI indicates a broad distribution of chain lengths, which can lead to unpredictable and inconsistent performance[1][2].

Choosing Your Polymerization Strategy

The choice of polymerization technique is the most critical factor in controlling PDI. For phenylalanine derivatives, controlled or "living" polymerization methods are superior to conventional free-radical polymerization. These methods allow for the simultaneous growth of all polymer chains, leading to a narrow molecular weight distribution[3].

Here, we discuss three common controlled polymerization techniques:

  • Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs): This is a widely used method for synthesizing polypeptides with well-defined structures and low PDI[2][4]. The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA monomer, leading to the opening of the ring and the formation of a propagating amino acid unit.

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including acrylamide derivatives of phenylalanine[5][6][7][8]. It utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weights and low PDIs[5][9].

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization method that employs a transition metal catalyst (typically copper-based) to reversibly activate and deactivate propagating polymer chains[3][10][11]. This allows for excellent control over the polymerization process, resulting in polymers with narrow molecular weight distributions[3][10].

Comparison of Polymerization Techniques for Phenylalanine Derivatives
TechniqueMonomer TypeTypical PDIAdvantagesDisadvantages
ROP of NCAs Phenylalanine N-Carboxyanhydride (Phe-NCA)1.05 - 1.3Produces polypeptides, biodegradable, good control over architecture.[2][4]Monomer synthesis can be challenging, sensitive to impurities and moisture.[1][4]
RAFT Acrylamide or Methacrylate Phenylalanine Derivatives1.1 - 1.4Wide monomer scope, tolerant to various functional groups and solvents.[5][6][9]Requires careful selection of CTA, potential for retardation.[12]
ATRP Acrylamide or Methacrylate Phenylalanine Derivatives1.1 - 1.3Fast polymerization rates, high degree of control.[3][10]Requires removal of metal catalyst, sensitive to oxygen.[3]

Troubleshooting Guide: Common Issues & Solutions (Q&A Format)

This section addresses specific problems you might encounter during your experiments.

Ring-Opening Polymerization (ROP) of Phe-NCA

Question: My PDI is consistently high (>1.5) when using ROP of Phe-NCA. What are the likely causes?

Answer: A high PDI in NCA polymerization is often due to a loss of control over the initiation and propagation steps. The most common culprits are:

  • Impurities in the Monomer or Solvent: NCA monomers are extremely sensitive to moisture and other nucleophilic or electrophilic impurities[1]. Water can act as an unwanted initiator, leading to uncontrolled polymerization and a broad PDI[1]. Acidic impurities, such as HCl from the NCA synthesis, can also interfere[1].

    • Solution: Rigorous purification of the NCA monomer is crucial. Recrystallization multiple times from a suitable anhydrous solvent system is recommended to remove impurities[4]. All solvents and glassware must be scrupulously dried, and the polymerization should be conducted under a dry, inert atmosphere (e.g., in a glovebox)[1][2].

  • Side Reactions: Several side reactions can occur during NCA polymerization, leading to chain termination and a broader molecular weight distribution. These include the formation of isocyanates or hydantoins[1].

    • Solution: Optimizing the reaction temperature can help minimize side reactions. For many NCA polymerizations, conducting the reaction at a lower temperature (e.g., 0°C) can reduce the rate of side reactions relative to propagation[13][14].

  • Incorrect Initiator Choice or Purity: The choice and purity of the initiator are critical. For the "normal amine mechanism," a high-purity primary amine is essential for controlled initiation[1][2]. The use of strong bases as initiators can promote the less controlled "activated monomer mechanism," which often results in a higher PDI[2][4].

    • Solution: Use a high-purity primary amine initiator. Ensure the initiator is thoroughly dried and stored under an inert atmosphere. The initiator-to-monomer ratio should be carefully calculated to target the desired molecular weight.

Question: I'm observing a bimodal distribution in my GPC results after ROP. What does this suggest?

Answer: A bimodal distribution typically indicates the presence of two distinct polymer populations with different molecular weights. In ROP of NCAs, this can be caused by:

  • Slow Initiation: If the initiation rate is significantly slower than the propagation rate, new chains will be initiated throughout the polymerization process, leading to a population of shorter chains alongside the longer chains that were initiated early on.

    • Solution: Ensure your initiator is highly nucleophilic and that the initiation is rapid and quantitative. Using a primary amine initiator generally leads to a faster initiation than propagation rate, which is ideal for achieving a low PDI[2].

  • Presence of a Secondary Initiation Species: As mentioned previously, impurities like water can act as initiators, creating a second population of polymer chains that are initiated and propagate independently of the intended initiator[1].

    • Solution: Re-evaluate your purification and drying procedures for all reagents and glassware. Consider using techniques like a biphasic system to sequester impurities in an aqueous phase, away from the polymerization in the organic phase[15].

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Question: My RAFT polymerization of a phenylalanine acrylamide monomer results in a broad PDI and a high molecular weight shoulder in the GPC trace. What's happening?

Answer: A high molecular weight shoulder in RAFT polymerization often points to irreversible termination reactions, which are characteristic of conventional free-radical polymerization. This suggests that the RAFT equilibrium is not being effectively established or maintained.

  • Inappropriate RAFT Agent (CTA): The choice of CTA is crucial and depends on the monomer being polymerized. An unsuitable CTA may have poor transfer kinetics, leading to a loss of control.

    • Solution: Consult the literature for a CTA that has been successfully used for similar acrylamide monomers. For acrylamides, dithiobenzoates or dithiocarbamates are often effective[5][16]. The "R" and "Z" groups of the CTA must be carefully chosen to ensure efficient transfer and re-initiation.

  • Incorrect Initiator-to-CTA Ratio: The ratio of initiator to CTA influences the number of chains being initiated versus the number of chains being controlled. Too much initiator can lead to an excess of primary radicals that terminate before being controlled by the CTA.

    • Solution: A general rule of thumb is to use a CTA-to-initiator ratio of at least 3:1 to 5:1. This ensures that the majority of chains are initiated by radicals derived from the CTA, rather than the primary initiator.

  • High Temperature: While higher temperatures increase the rate of polymerization, they can also increase the rate of termination reactions.

    • Solution: Try lowering the reaction temperature. This can sometimes improve control by favoring the RAFT equilibrium over irreversible termination[17].

Question: My RAFT polymerization has a low molecular weight shoulder and a PDI > 1.4. What could be the cause?

Answer: A low molecular weight shoulder suggests that a significant number of chains are not growing to the target molecular weight. This can be due to:

  • Retardation: Some CTAs can cause retardation, where the polymerization rate is significantly slowed. This can lead to incomplete conversion and a population of shorter chains.

    • Solution: If you suspect retardation, consider using a different CTA or adjusting the reaction conditions (e.g., temperature, solvent).

  • Poor Chain Transfer: If the chain transfer constant of your CTA is too low for the monomer, the exchange between dormant and active chains will be slow, leading to a loss of control.

    • Solution: Select a CTA with a higher chain transfer constant for your specific monomer.

  • Low Monomer Concentration: Very dilute solutions can sometimes lead to broader distributions, as the probability of chain transfer may be reduced relative to other side reactions[17].

    • Solution: Try increasing the initial monomer concentration, but be mindful of potential viscosity issues at high conversions.

Atom Transfer Radical Polymerization (ATRP)

Question: My ATRP of a phenylalanine-methacrylate monomer is sluggish and results in a broad PDI. How can I improve this?

Answer: A sluggish ATRP with poor control often points to an issue with the catalyst complex or the presence of inhibitors.

  • Catalyst Deactivation: The Cu(I) activator can be oxidized to the Cu(II) deactivator by oxygen or other impurities. An excess of Cu(II) will slow down or even halt the polymerization[3].

    • Solution: Ensure your system is thoroughly deoxygenated before and during the polymerization. This is typically done by several freeze-pump-thaw cycles or by purging with an inert gas for an extended period[18]. The purity of the monomer is also critical; it should be passed through a column of basic alumina to remove any acidic inhibitors[18].

  • Inappropriate Ligand: The ligand is crucial for solubilizing the copper salt and tuning the catalyst's activity[11]. An unsuitable ligand can lead to poor control.

    • Solution: For methacrylate monomers, ligands like PMDETA or dNbpy are commonly used with copper(I) bromide[19][20]. Ensure the ligand is pure and used in the correct stoichiometric ratio with the copper salt.

  • Solvent Effects: The polarity of the solvent can significantly affect the ATRP equilibrium constant (K_ATRP)[11].

    • Solution: The choice of solvent can impact both the polymerization rate and control. Sometimes, adding a small amount of a more polar solvent can improve solubility and control[19]. However, very polar solvents can also dramatically increase K_ATRP, potentially leading to a loss of control if not properly managed[21].

Frequently Asked Questions (FAQs)

Q1: What is considered a "good" PDI value for phenylalanine-based polymers in biomedical applications?

A1: For most drug delivery and biomedical applications, a PDI value below 1.3 is generally considered good. Values approaching 1.1 are excellent and indicate a high degree of control over the polymerization.

Q2: How critical is monomer purity for achieving a low PDI?

A2: It is absolutely critical. For all controlled polymerization techniques, but especially for ROP of NCAs, impurities can act as unintended initiators or inhibitors, leading to a loss of control and a high PDI[1][4][18]. Always purify your monomers immediately before use.

Q3: Can I stop my polymerization at a low conversion to get a lower PDI?

A3: While it's true that PDI can sometimes increase at very high conversions due to side reactions, stopping the reaction too early is not an ideal solution. A well-controlled polymerization should maintain a low PDI even at high monomer conversion. If your PDI is increasing significantly with conversion, it's a sign that there are underlying issues with your reaction conditions that need to be addressed. For ATRP, it is often recommended to stop at <95% conversion to preserve chain-end functionality[10].

Q4: My GPC software is giving me a high PDI, but the peak looks narrow. What should I check?

A4: First, ensure your GPC system is properly calibrated with appropriate standards. For poly(phenylalanine), which can be rigid, standard polystyrene calibration may not be accurate. Also, be aware that some phenylalanine-based polymers can aggregate in certain GPC eluents, leading to an artificially high molecular weight peak or shoulder, which can skew the PDI calculation[22]. Try different solvents or adding salts to the mobile phase to disrupt aggregation.

Experimental Protocols

Protocol 5.1: General Protocol for ROP of Phe-NCA for Low PDI

This protocol is a general guideline and should be optimized for your specific system.

  • Monomer Purification: Recrystallize L-Phenylalanine-NCA at least twice from an anhydrous ethyl acetate/hexane solvent system. Dry the purified NCA under high vacuum for several hours[1].

  • Preparation: In a glovebox, add the purified Phe-NCA to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve the NCA in a freshly distilled, anhydrous solvent (e.g., DMF or dioxane).

  • Initiation: In a separate vial, prepare a stock solution of a high-purity primary amine initiator (e.g., hexylamine) in the same anhydrous solvent. The monomer-to-initiator ratio will determine the target degree of polymerization[1].

  • Polymerization: Using a gas-tight syringe, rapidly inject the initiator solution into the stirring monomer solution.

  • Monitoring: Monitor the reaction progress by FT-IR by observing the disappearance of the NCA anhydride peaks (around 1850 and 1790 cm⁻¹)[1].

  • Termination and Precipitation: Once the desired conversion is reached (or the NCA peaks have disappeared), precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold diethyl ether or methanol.

  • Purification: Collect the precipitated polymer by centrifugation or filtration, wash with fresh non-solvent, and dry under vacuum.

Protocol 5.2: General Protocol for RAFT Polymerization of a Phenylalanine Acrylamide Monomer

This protocol is a general guideline and should be optimized for your specific system.

  • Reagent Purification: Purify the phenylalanine acrylamide monomer by recrystallization or column chromatography. Purify the initiator (e.g., AIBN) by recrystallization.

  • Preparation: To a Schlenk flask, add the monomer, the selected RAFT agent (CTA), the initiator, and a magnetic stir bar.

  • Deoxygenation: Seal the flask with a rubber septum, and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 60-70°C).

  • Monitoring: Take aliquots at various time points via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC). A linear increase in Mn with conversion and a consistently low PDI are indicative of a controlled polymerization[5][16].

  • Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane). Redissolve and re-precipitate at least twice to remove unreacted monomer and other small molecules. Dry the final polymer under vacuum.

Visualizations

ROP of NCA: Normal Amine Mechanism

ROP_NCA cluster_initiation Initiation cluster_propagation Propagation Initiator R-NH₂ (Primary Amine) NCA_Monomer Phe-NCA Monomer Initiator->NCA_Monomer Nucleophilic Attack Initiator->NCA_Monomer Intermediate Carbamic Acid Intermediate NCA_Monomer->Intermediate Ring-Opening NCA_Monomer->Intermediate Active_Chain Active Polymer Chain (with terminal -NH₂) Intermediate->Active_Chain - CO₂ Intermediate->Active_Chain NCA_Monomer_2 Phe-NCA Monomer Active_Chain->NCA_Monomer_2 Attack on new monomer Active_Chain->NCA_Monomer_2 Growing_Chain Growing Polymer Chain (n+1 units) NCA_Monomer_2->Growing_Chain Chain Elongation NCA_Monomer_2->Growing_Chain Growing_Chain->Active_Chain Regenerates Active End CO2 CO₂

Caption: Mechanism of Ring-Opening Polymerization (ROP) of NCAs via the Normal Amine Mechanism (NAM).

RAFT Polymerization Equilibrium

RAFT_Equilibrium cluster_main Main RAFT Equilibrium Propagating Propagating Radical (Pₙ●) RAFT_Agent RAFT Agent (CTA) (Z-C(=S)S-R) Propagating->RAFT_Agent + Intermediate_Radical Intermediate Radical RAFT_Agent->Intermediate_Radical Addition Dormant_Polymer Dormant Polymer Chain (Pₙ-S-C(=S)-Z) Intermediate_Radical->Dormant_Polymer Fragmentation New_Radical New Radical (R●) Intermediate_Radical->New_Radical Fragmentation Dormant_Polymer->Intermediate_Radical Addition New_Radical->Propagating + M New_Radical->Intermediate_Radical Addition Initiator Initiator (e.g., AIBN) Initiator->Propagating Initiation + M Monomer Monomer (M)

Caption: The core equilibrium of the RAFT polymerization process, enabling controlled chain growth.

Troubleshooting Workflow: High PDI in ROP

Troubleshooting_ROP Start High PDI (>1.5) in ROP of Phe-NCA Check_Monomer Is Monomer Purity Sufficient? Start->Check_Monomer Check_Conditions Are Reaction Conditions Anhydrous? Check_Monomer->Check_Conditions Yes Purify_Monomer Action: Recrystallize NCA Multiple Times Check_Monomer->Purify_Monomer No Check_Initiator Is Initiator Correct & Pure? Check_Conditions->Check_Initiator Yes Dry_System Action: Flame-dry glassware, Use glovebox/Schlenk line Check_Conditions->Dry_System No Check_Temp Is Temperature Optimized? Check_Initiator->Check_Temp Yes Verify_Initiator Action: Verify initiator purity, Use primary amine Check_Initiator->Verify_Initiator No Adjust_Temp Action: Lower reaction temperature (e.g., 0°C) Check_Temp->Adjust_Temp No End Re-run Polymerization & Analyze PDI Check_Temp->End Yes Purify_Monomer->End Dry_System->End Verify_Initiator->End Adjust_Temp->End

Caption: A logical workflow for diagnosing and solving the issue of high PDI in ROP of NCAs.

References

  • Controlled Radical Polymerization of an Acrylamide Containing l-Phenylalanine Moiety via RAFT. Macromolecules - ACS Figshare. Available from: [Link]

  • Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. [No Source Provided]. Available from: [Link]

  • Ring-Opening Polymerization (ROP) of Phenylalanine Derived O-Carboxyanhydride (OCA) Using Different Mono- and Bimolecular Conjugated Catalysts and Amino or Alcohol Initiators. ACS Applied Polymer Materials. Available from: [Link]

  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. Available from: [Link]

  • Controlling amphiphilic polymer folding beyond the primary structure with protein-mimetic di(phenylalanine). PMC. Available from: [Link]

  • l-Phenylalanine monomer coacervation leads to well-controlled nanocrystal topochemical photo-RAFT polymerization. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • L-Phenylalanine Monomer Coacervation Leads to Well-Controlled Nanocrystal Topochemical Photo-RAFT Polymerization. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • RAFT Polymerization of Acrylamide Derivatives Containing l-Phenylalanine Moiety. ResearchGate. Available from: [Link]

  • Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride. ACS Central Science - ACS Publications. Available from: [Link]

  • Radical Departure: Polymerization Does More With Less. PMC. Available from: [Link]

  • Why is it difficult to obtain polymers with high molecular mass having narrow molecular weight distribution using RAFT polymerization? ResearchGate. Available from: [Link]

  • Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PMC - NIH. Available from: [Link]

  • Tips for optimizing a RAFT polymerization. Reddit. Available from: [Link]

  • I have synthesized PMMA by the ATRP method but why is the PDI still broad? I've got the PDI 2.57. ResearchGate. Available from: [Link]

  • Polymerization of L- and DL-phenylalanine N-carboxyanhydride by poly(N-methyl-L-alanine). PubMed. Available from: [Link]

  • Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox. [No Source Provided]. Available from: [Link]

  • Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. ResearchGate. Available from: [Link]

  • Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of Styrene. MDPI. Available from: [Link]

  • Atom Transfer Radical Polymerization. Chemical Reviews - ACS Publications. Available from: [Link]

  • Atom transfer radical polymerization. Wikipedia. Available from: [Link]

  • Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Understanding the Fundamentals of Aqueous ATRP and Defining Conditions for Better Control. ResearchGate. Available from: [Link]

  • The influence of intermediate radical termination and fragmentation on controlled polymer synthesis via RAFT polymerization. Taylor & Francis. Available from: [Link]

  • Proteins as Initiators of Controlled Radical Polymerization: Grafting-from via ATRP and RAFT. ACS Macro Letters. Available from: [Link]

  • The Effect of Initiators and Reaction Conditions on the Polymer Syntheses by Atom Transfer Radical Polymerization. ResearchGate. Available from: [Link]

  • Why PDI is usually greater than 2 in real polymerization system? ResearchGate. Available from: [Link]

  • Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure. ResearchGate. Available from: [Link]

  • Self-decorating cells via surface-initiated enzymatic controlled radical polymerization. [No Source Provided]. Available from: [Link]

  • The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. PMC. Available from: [Link]

  • How to decrease the Polymer dispersity index(PDI) in the synthesis of polymeric micelle. [No Source Provided]. Available from: [Link]

  • How to Conduct an ATRP. Matyjaszewski Polymer Group - Carnegie Mellon University. Available from: [Link]

  • Synthesis and Properties of Poly(l-lactide)-b-poly (l-phenylalanine) Hybrid Copolymers. [No Source Provided]. Available from: [Link]

  • Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. ChemRxiv. Available from: [Link]

  • Morphological Anisotropy in Supramolecular Polymers from an AIE-Active Phenylalanine Derivative: The Critical Role of Solvent Microheterogeneity. ChemRxiv. Available from: [Link]

  • Normal ATRP. Matyjaszewski Polymer Group - Carnegie Mellon University. Available from: [Link]

  • Preparation of a Selective L-Phenylalanine Imprinted Polymer Implicated in Patients with Phenylketonuria. PMC. Available from: [Link]

  • How to reduce PDI of polymeric nanoparticles? ResearchGate. Available from: [Link]

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Validation & Comparative

Technical Guide: 1H NMR Characterization of 3-Methylphenylalanine NCA Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR chemical shifts of 3-methylphenylalanine NCA vs polymer Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

The ring-opening polymerization (ROP) of 3-methylphenylalanine N-carboxyanhydride (3-Me-Phe-NCA) into poly(3-methylphenylalanine) is a precision synthesis requiring rigorous monitoring. For drug delivery and materials scientists, 1H NMR is not merely a confirmation tool—it is the primary gauge of conversion efficiency, molecular weight evolution, and chain termination.

This guide provides a comparative analysis of the monomeric and polymeric spectral signatures.[1] It focuses on the diagnostic shifts of the


-methine proton and the side-chain methyl group, offering a robust framework for validating successful polymerization.

Part 1: Comparative NMR Analysis (Monomer vs. Polymer)

The transition from the cyclic NCA monomer to the linear polypeptide backbone induces distinct electronic and conformational changes. The most critical diagnostic is the deshielding of the amide proton and the broadening of the backbone signals due to restricted tumbling in the polymer chain.

Table 1: Diagnostic 1H NMR Chemical Shifts ( , ppm)

Note: Values are representative for Phenylalanine derivatives in DMSO-


 or TFA-

. Exact shifts depend on solvent acidity and concentration.
Proton Assignment3-Me-Phe-NCA (Monomer)Poly(3-Me-Phe) (Polymer)Shift Trend (

)
Mechanistic Insight
Ring/Amide NH 6.5 – 8.5 (s, broad)8.0 – 8.5 (d, broad)Downfield Loss of ring strain; formation of stable peptide bond H-bonds.

-Methine (CH)
4.4 – 4.7 (t/dd)4.6 – 4.9 (m, broad)Downfield Transition from cyclic anhydride to linear peptide backbone.
Benzylic -CH

-
2.9 – 3.2 (dd)2.8 – 3.2 (broad)Broadening Restricted rotation in the polymer side chain.
Aryl Methyl (-CH

)
~2.30 (s)~2.30 (s, broad)No Shift Distant from reaction center; broadening confirms attachment to macromolecule.
Aromatic Ring 6.9 – 7.2 (m)6.8 – 7.3 (broad)Broadening 3-position substitution pattern remains; peaks merge due to aggregation.
Key Spectral Features
  • The "Alpha-Proton" Watch: In the NCA monomer, the

    
    -proton (approx. 4.5 ppm) appears as a sharp triplet or doublet of doublets. Upon polymerization, this signal broadens significantly and typically shifts downfield (approx. 4.7 ppm) due to the formation of the peptide bond and secondary structures (
    
    
    
    -helix or
    
    
    -sheet) that deshield the proton.
  • The "Disappearing" Ring: The NCA ring is unstable. Successful polymerization is confirmed not just by the appearance of polymer peaks, but by the complete disappearance of the sharp monomeric signals. Any residual sharp peaks in the 4.5 ppm region indicate unreacted monomer or dead chain ends.

  • Solvent Effects (Critical):

    • CDCl

      
      :  Excellent for the NCA monomer . Shows sharp, well-resolved peaks.
      
    • TFA-

      
       / DMSO-
      
      
      
      :
      Required for the Polymer . Polyphenylalanines aggregate strongly in chloroform, leading to "invisible" (extremely broad) NMR signals. You must use a helix-breaking solvent like Trifluoroacetic acid (TFA) to visualize the polymer backbone.

Part 2: Mechanistic Visualization

Understanding the chemical pathway is essential for interpreting the NMR data. The Ring-Opening Polymerization (ROP) releases CO


, driving the equilibrium forward.

ROP_Mechanism NCA 3-Me-Phe-NCA (Cyclic Monomer) Alpha-H: ~4.5 ppm Intermediate Carbamic Acid Intermediate NCA->Intermediate Ring Opening Initiator Nucleophile (Primary Amine) Initiator->NCA Nucleophilic Attack (C-5 Carbon) Polymer Poly(3-Me-Phe) (Polypeptide) Alpha-H: ~4.7 ppm (Broad) Intermediate->Polymer Propagation CO2 CO2 (Gas) (Byproduct) Intermediate->CO2 Decarboxylation (Driving Force) Polymer->Polymer Chain Growth (n+1)

Figure 1: Reaction pathway for the nucleophilic ring-opening polymerization of 3-methylphenylalanine NCA. The release of CO2 is the irreversible step driving the formation of the polypeptide.

Part 3: Experimental Protocols

A. Synthesis of 3-Methylphenylalanine NCA

Context: High purity NCA is the prerequisite for controlled polymerization. Impurities (amines, HCl) lead to termination.

  • Precursor: Suspend L-3-methylphenylalanine in anhydrous THF/dioxane.

  • Phosgenation: Add triphosgene (0.35 eq) at 50°C under inert atmosphere (Ar/N

    
    ).
    
  • Purification (The Critical Step):

    • Evaporate solvent.[1]

    • Recrystallize multiple times from Ethyl Acetate/Hexane under inert conditions.

    • Validation: 1H NMR in CDCl

      
       must show low baseline noise and no broad peaks.
      
B. Polymerization & Monitoring[1][2][3][4]
  • Initiation: Dissolve purified NCA in dry DMF. Add initiator (e.g., hexylamine) at desired monomer-to-initiator ([M]/[I]) ratio.

  • Reaction: Stir at room temperature for 24-72 hours.

  • Quenching: Precipitate into cold diethyl ether.

  • NMR Sample Prep (Polymer):

    • Dry the white precipitate under high vacuum for 24 hours.

    • Dissolve 10-15 mg of polymer in 0.7 mL of TFA-

      
        or DMSO-
      
      
      
      .
    • Note: If using DMSO, heating to 50°C may be required to break aggregates and sharpen peaks.

Part 4: Troubleshooting & Analysis

Why is my Polymer Spectrum Broad?

Broadening is the hallmark of polymerization, but excessive broadening usually indicates aggregation (beta-sheet formation).

  • Solution: Add 5-10% TFA to your DMSO-

    
     sample or switch to pure TFA-
    
    
    
    . This disrupts hydrogen bonding, "linearizing" the chain for better resolution.
Calculating Degree of Polymerization (DP)

You can estimate DP by end-group analysis if the initiator signals are visible.



Note: This is only accurate for low molecular weights (<10 kDa). For higher MW, use Gel Permeation Chromatography (GPC).

References

  • Kricheldorf, H. R. (2006).

    
    -Amino Acid N-Carboxyanhydrides (NCAs).[2][3][4][5][6][7] In Angewandte Chemie International Edition.
    
  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications.[8][9][10] In Progress in Polymer Science.

  • Hadjichristidis, N., et al. (2009).

    
    -Amino Acids. In Chemical Reviews.
    
  • Deng, C., et al. (2014).

Sources

A Comparative Guide to FTIR Amide Band Assignments for Poly(3-methylphenylalanine) Secondary Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the secondary structure of poly(3-methylphenylalanine) using Fourier-Transform Infrared (FTIR) spectroscopy. While direct experimental data for this specific polymer is not extensively published, this document establishes a robust predictive and comparative methodology based on foundational spectroscopic principles and data from analogous aromatic polypeptides.

Introduction: The Power and Precision of FTIR in Polypeptide Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive, highly versatile technique for probing the secondary structure of proteins and polypeptides.[1][2] Its strength lies in its sensitivity to the vibrational modes of the polypeptide backbone, specifically the amide bonds that link the amino acid residues.[3] These bonds give rise to several characteristic absorption bands, most notably the Amide I, II, and III bands, whose frequencies are exquisitely sensitive to the local conformational environment and hydrogen-bonding patterns that define secondary structures like α-helices and β-sheets.[4][5][6]

Poly(3-methylphenylalanine) presents a unique case. As a polymer of an unnatural amino acid, its conformational preferences are not as well-documented as those of standard polypeptides. The presence of the methyl group on the phenyl ring is expected to introduce steric and electronic effects that influence how the polymer chains fold. This guide provides the necessary theoretical foundation and a practical experimental workflow to elucidate these structures.

The Vibrational Language of the Polypeptide Backbone: Amide Bands

The key to interpreting an FTIR spectrum of a polypeptide lies in understanding the origins of the primary amide bands.[7]

  • Amide I (1600-1700 cm⁻¹): This is the most powerful and widely used band for secondary structure analysis.[2][4] It arises predominantly (70-85%) from the C=O stretching vibration of the peptide backbone.[4] The precise frequency of this vibration is determined by the hydrogen-bonding pattern and the geometry of the polypeptide chain, making it an excellent indicator of secondary structure.[4][8]

  • Amide II (1510-1580 cm⁻¹): This band is more complex, originating from a combination of the in-plane N-H bending (40-60%) and C-N stretching (18-40%) vibrations.[4] While also sensitive to conformation, its complexity and overlap with side-chain absorptions can make it a less direct predictor than Amide I.[5]

  • Amide III (1220-1330 cm⁻¹): This is a very complex band resulting from a mixture of C-N stretching, N-H bending, and other vibrations.[4][8] Although challenging to interpret, it can provide complementary information, especially when used in conjunction with Amide I analysis.[9]

It is crucial to recognize that amino acid side chains can also contribute to absorbance in these regions.[4][10][11] For poly(3-methylphenylalanine), the aromatic ring of the phenylalanine side chain will have characteristic vibrations, but these are generally less intense than the main amide bands and often do not obscure the primary structural information.[4]

Comparative Band Assignments: Predicting the Spectrum of Poly(3-methylphenylalanine)

In the absence of a dedicated library of spectra for poly(3-methylphenylalanine), we can establish strong predictive assignments by comparing it to well-characterized polypeptides. The introduction of a methyl group on the phenyl ring is not expected to dramatically shift the fundamental amide frequencies but may alter the polymer's propensity to form certain structures due to steric hindrance.

The following table summarizes the established amide band assignments for common secondary structures and provides a predicted range for poly(3-methylphenylalanine).[1][12][13]

Secondary StructureAmide I (cm⁻¹)Amide II (cm⁻¹)Amide III (cm⁻¹)Predicted Influence of 3-Methyl Group
α-Helix 1650 - 16581540 - 15501260 - 1310May slightly decrease α-helical content due to potential steric clashes between side chains, favoring more extended conformations.
β-Sheet 1620 - 1640 (main) & 1680 - 1700 (weak, antiparallel)1520 - 15401220 - 1240The bulky side group may favor the formation of β-sheets where side chains alternate on opposite faces of the sheet.
β-Turns 1660 - 16851530 - 15551240 - 1260Often present, bands may overlap with other structures.[4][13]
Random Coil / Disordered 1640 - 16501535 - 15501245 - 1260A significant component is expected, especially if steric hindrance prevents regular, ordered structures from forming.

Note: These ranges are based on established literature for proteins and polypeptides in aqueous or solid states. The exact positions can vary based on sample hydration, solvent, and side-chain environment.

A Self-Validating Experimental Workflow for Structural Characterization

To obtain high-quality, interpretable data, a rigorous and systematic approach is required. This protocol is designed to be self-validating by incorporating steps for data processing and deconvolution that enhance spectral resolution.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve Polymer in Suitable Solvent (e.g., HFIP, TFA) P2 Cast Thin Film onto IR-Transparent Window (e.g., CaF2, BaF2) or ATR Crystal P1->P2 P3 Ensure Complete Solvent Evaporation (Vacuum Oven) P2->P3 A2 Acquire Sample Spectrum (128-256 scans, 4 cm⁻¹ resolution) P3->A2 A1 Acquire Background Spectrum (Clean Crystal/Window) A1->A2 D1 Subtract Background Spectrum A2->D1 D2 Baseline Correction (Amide I Region: 1720-1580 cm⁻¹) D1->D2 D3 Perform Second Derivative Analysis to Identify Overlapping Peaks D2->D3 D4 Curve Fitting (Deconvolution) Using Gaussian/Lorentzian Peaks D3->D4 D5 Assign Peaks & Calculate Area % to Quantify Structures D4->D5

Caption: A validated workflow for FTIR-based secondary structure analysis.

Step-by-Step Methodology
  • Sample Preparation (Solid State): The choice of preparation method is critical for reproducible results.[14][15]

    • Causality: Analyzing the polymer as a solid film eliminates interference from solvent absorption bands, particularly the strong H-O-H bending vibration of water which overlaps with the Amide I region.[5]

    • Protocol:

      • Dissolve a small amount (1-5 mg) of poly(3-methylphenylalanine) in a suitable volatile solvent like hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA).

      • Deposit a small volume (5-10 µL) of the solution onto an IR-transparent window (e.g., CaF₂) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[16]

      • Dry the sample thoroughly under a gentle stream of nitrogen or in a vacuum oven to form a thin, homogeneous film. Complete solvent removal is essential.

  • Data Acquisition:

    • Causality: A high signal-to-noise ratio is paramount for resolving subtle spectral features. Using a dry air or nitrogen-purged spectrometer minimizes interference from atmospheric water vapor.

    • Protocol:

      • Collect a background spectrum of the empty ATR crystal or CaF₂ window.

      • Collect the sample spectrum. A typical setting is an average of 128-256 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Deconvolution:

    • Causality: The Amide I band is a composite of several overlapping peaks corresponding to different structural elements.[2][5] Mathematical procedures are necessary to resolve these components.

    • Protocol:

      • Subtraction: Subtract the background spectrum from the sample spectrum.

      • Baseline Correction: Apply a linear or polynomial baseline correction to the Amide I region (approx. 1720-1580 cm⁻¹) to ensure a flat starting point.

      • Second Derivative Analysis: This is a crucial, self-validating step. Calculating the second derivative of the spectrum reveals the positions of the underlying peaks as negative minima.[7][17][18] This provides an objective basis for the number and initial positions of peaks to use in the next step.

      • Curve Fitting (Deconvolution): Fit the original, baseline-corrected Amide I band using a series of Gaussian or Lorentzian-shaped curves. The number and approximate positions of these curves should be guided by the second derivative spectrum. The sum of the fitted curves should accurately reconstruct the original experimental spectrum.

      • Quantification: Assign each fitted curve to a secondary structure based on its center wavenumber (refer to the table above). The relative percentage of each secondary structure can be estimated by calculating the area of its corresponding peak relative to the total area of the Amide I band.

Interpreting the Data: Structural Insights

The final deconvoluted spectrum provides a semi-quantitative snapshot of the polymer's secondary structure. For poly(3-methylphenylalanine), a comparison with poly(L-phenylalanine) would be insightful.[19] One might hypothesize that the added methyl group increases the population of β-sheet or random coil structures at the expense of tightly packed α-helices due to steric hindrance, which would be reflected in the relative areas of the corresponding fitted peaks.

Diagram: Structure-Frequency Correlation

G cluster_struct Secondary Structure cluster_freq Amide I Frequency (cm⁻¹) structs α-Helix β-Sheet β-Turn Random Coil freqs ~1654 ~1630 ~1675 ~1645 structs:h->freqs:h_f Strong H-Bonding Ordered C=O Dipoles structs:s->freqs:s_f Stronger H-Bonding Extended Chain structs:t->freqs:t_f Weaker/Distorted H-Bonding structs:r->freqs:r_f Diverse H-Bonding Disordered

Caption: Correlation between secondary structure and Amide I band frequency.

Conclusion

FTIR spectroscopy, when coupled with a rigorous data analysis workflow including second derivative analysis and curve fitting, is an exceptionally powerful tool for characterizing the secondary structure of novel polypeptides like poly(3-methylphenylalanine). By using the established assignments from analogous polymers as a comparative baseline, researchers can confidently predict, identify, and quantify the helical, sheet, and coil content of this material. This guide provides the foundational knowledge and a validated protocol to empower scientists in the fields of materials science and drug development to unlock the structural secrets of new biomaterials.

References

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Secondary structure assignments of amide I band components in proteins. Retrieved from [Link]

  • Medium. (2023, January 24). FT-IR Spectroscopy for Characterization of Protein Secondary Structure. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Protein Secondary Structures using FTIR Spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). Protein structure by Fourier transform infrared spectroscopy: second derivative spectra. Retrieved from [Link]

  • arXiv. (n.d.). Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide. Retrieved from [Link]

  • Specac Ltd. (n.d.). Solutions for aqueous protein analysis by FTIR. Retrieved from [Link]

  • PMC. (2019, August 12). Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. Retrieved from [Link]

  • UnB. (n.d.). Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. Retrieved from [Link]

  • PMC. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • ResearchGate. (n.d.). Secondary structure of proteins in the amorphous dehydrated state probed by FTIR spectroscopy. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). A Study of the Amide III Band by FT-IR Spectrometry of the Secondary Structure of Albumin, Myoglobin, and γ-Globulin. Retrieved from [Link]

  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • PMC. (2021, February 8). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • UMass. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • JoVE. (2025, August 13). A Fourier Transform Infrared Spectroscopy Technique to Study Peptide Self-Assembly. Retrieved from [Link]

  • ResearchGate. (2021, January 13). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). The amide I spectrum of parallel β-sheet proteins. Retrieved from [Link]

  • ACS Publications. (2023, May 22). True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The workflow of sample preparation and high-throughput screening FTIR.... Retrieved from [Link]

  • UPenn. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]

  • SESAME. (2025, June 30). Unraveling phenylalanine's toxic fibril formation: Insights from synchrotron FTIR at SESAME. Retrieved from [Link]

Sources

MALDI-TOF MS Analysis of Polypeptide End-Groups and Molecular Weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of synthetic polypeptides and therapeutic peptide conjugates, the precise characterization of end-groups and molecular weight (MW) is not merely a quality control step—it is a determinant of efficacy and toxicity. While Gel Permeation Chromatography (GPC/SEC) remains the workhorse for bulk distribution analysis, it fails to provide structural fidelity. Electrospray Ionization (ESI-MS) offers high resolution but suffers from spectral congestion in polydisperse samples.

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) stands as the gold standard for polypeptide end-group analysis due to its unique ability to generate singly charged ions . This guide details why MALDI is the superior choice for structural elucidation of synthetic polypeptides (e.g., poly(amino acids), peptide-drug conjugates) and provides a self-validating protocol for its execution.

Technical Deep Dive: The Mechanism of Distinction

To understand why MALDI is preferred over its alternatives, one must look at the ionization physics.

The Singly-Charged Advantage

Synthetic polypeptides are rarely monodisperse; they exist as a distribution of chain lengths (


).
  • ESI-MS: Generates multiply charged ions (

    
    ). For a polydisperse sample, the signal for a chain of length 
    
    
    
    with charge
    
    
    overlaps with a chain of length
    
    
    with charge
    
    
    . This results in an unresolvable "hump" rather than discrete peaks.
  • MALDI-MS: Predominantly generates singly charged ions (

    
     or 
    
    
    
    ). This spreads the polymer distribution across the Time-of-Flight tube linearly. Result: A clear "ladder" spectrum where the distance between rungs equals the monomer mass, and the mass offset reveals the end-groups.
Comparative Analysis Table
FeatureMALDI-TOF MS ESI-MS GPC / SEC NMR
Primary Output Absolute MW, End-group MassSequence, Exact Mass (Monodisperse)Relative MW (Hydrodynamic Vol.)Avg. End-group Ratio
Ionization State Singly Charged (

)
Multiply Charged (

)
N/AN/A
Polydispersity Handling Excellent for PDI < 1.2; Requires fractionation for PDI > 1.5Poor (Spectral Congestion)Excellent (Bulk Distribution)N/A
End-Group Specificity High (Direct Mass Measurement)Medium (Inferred from deconvolution)NoneMedium (Quantification only)
Sample Tolerance High (Tolerates salts/buffers)Low (Requires desalting)HighHigh

Decision Logic: When to Use MALDI

The following diagram illustrates the decision matrix for selecting MALDI over ESI or GPC for polypeptide analysis.

DecisionMatrix Start Start: Polypeptide Characterization Q1 Is the sample Monodisperse? (Single molecular species) Start->Q1 Q2 Is Sequencing (MS/MS) required? Q1->Q2 Yes Q3 Is End-Group Mass required? Q1->Q3 No (Polydisperse) ESI Use ESI-MS (High Res, Sequencing) Q2->ESI Yes MALDI Use MALDI-TOF MS (Distribution & End-Groups) Q2->MALDI No (Just MW check) Q3->MALDI Yes (Critical) GPC Use GPC/SEC (Bulk MW only) Q3->GPC No (Just Avg MW) Combined Hyphenated GPC-MALDI (Complex Distributions) MALDI->Combined If PDI > 1.5

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample dispersity and data requirements.

Experimental Protocol: End-Group Determination

This protocol is designed for synthetic polypeptides (e.g., Poly-L-Glutamic acid, Poly-Sarcosine) to determine the mass of the initiating and terminating groups.

A. Materials & Reagents[1][2][3][4]
  • Matrix: 2,5-Dihydroxybenzoic acid (DHB ) for polypeptides > 2 kDa;

    
    -Cyano-4-hydroxycinnamic acid (CHCA ) for peptides < 2 kDa.
    
  • Solvent: 50% Acetonitrile (ACN) / 0.1% Trifluoroacetic acid (TFA).[1]

  • Cationization Agent: Sodium Trifluoroacetate (NaTFA) (Optional, promotes

    
     ionization).
    
B. The "Sandwich" Spotting Method

This method is superior to premixing for polypeptides as it concentrates the analyte on the crystal surface.

  • Matrix Layer 1: Deposit 0.5 µL of Matrix solution (20 mg/mL in ACN/TFA) on the target plate. Allow to dry completely.[2][3]

  • Analyte Layer: Deposit 0.5 µL of Polypeptide sample (1 mg/mL) on top of the matrix crystal. Allow to dry.[1][2][3]

  • Matrix Layer 2: Deposit another 0.5 µL of Matrix solution on top.

  • Drying: Allow to air dry. Do not use vacuum drying, as rapid solvent evaporation yields poor crystals.

C. Instrument Parameters (Reflectron Mode)
  • Mode: Positive Ion, Reflectron (for resolution up to 5-10 kDa). Use Linear mode for > 20 kDa.

  • Laser Power: Start at 30% and increment by 2% until signal appears. Crucial: High laser power causes "in-source decay" (fragmentation), destroying end-group information.

  • Shots: Accumulate 500-1000 shots to average out shot-to-shot heterogeneity.

D. Self-Validating Workflow Diagram

Workflow Sample Sample Prep (1 mg/mL) Spot Sandwich Spotting (Matrix-Sample-Matrix) Sample->Spot Matrix Matrix Selection (DHB vs CHCA) Matrix->Spot Acq Acquisition (Reflectron Mode) Spot->Acq Check Validation Check (Peak Spacing) Acq->Check Check->Acq Spacing ≠ Monomer (Recalibrate/Reprep) Data End-Group Calc Check->Data Spacing = Monomer Mass

Figure 2: The self-validating workflow ensures that the observed peak series corresponds to the correct polymer repeat unit before calculation.

Data Interpretation & Calculation

The raw spectrum will show a distribution of peaks. To identify the end-groups (


), use the following logic.
The Master Equation

For any given peak in the distribution:



Where:

  • 
    : The observed m/z value.
    
  • 
    : The degree of polymerization (number of repeat units).
    
  • 
    : The mass of the repeating unit (e.g., 128.13 Da for Lysine residue).
    
  • 
    : Mass of the ionizing ion (H = 1.007, Na = 22.99).
    
Step-by-Step Calculation
  • Determine

    
    :  Calculate the difference between two adjacent peaks.
    
    • Validation: If the difference is 44 Da, it’s PEG. If it’s 57 Da, it’s Poly-Glycine. If the difference varies, the calibration is off.

  • Solve for Residual Mass (

    
    ): 
    
    
    
    
    • Note: You estimate

      
       by dividing the peak mass by the monomer mass.
      
  • Identify End-Groups:

    
    
    Subtract the cation mass. The remaining mass corresponds to your initiating and terminating groups (e.g., Benzyl, Amine, Hydroxyl).
    
Calculating Molecular Weight Averages

Unlike GPC, which relies on standards, MALDI provides absolute moments:

  • Number Average (

    
    ): 
    
    
    
  • Weight Average (

    
    ): 
    
    
    
  • Polydispersity (PDI):

    
    
    

Warning: If PDI > 1.3, MALDI tends to underestimate


 because the detector is less sensitive to high-mass ions. In this case, GPC-MALDI fractionation is required [1].

References

  • NIST Polymer Mass Spectrometry Group. (2023). Synthetic Polymer Analysis by MALDI-TOF.[4][5][6] National Institute of Standards and Technology. [Link]

  • Hanton, S. D. (2001). Mass Spectrometry of Polymers and Polymer Surfaces.[4] Chemical Reviews, 101(2), 527–569. [Link]

  • Bruker Daltonics. (2022). Polymer Analysis: The Art of MALDI. Application Note MT-80. [Link]

  • Shimadzu Corporation. (2021). Analysis of Synthetic Polymers by MALDI-TOF MS.[4][7] Technical Report C146-E204. [Link]

Sources

Publish Comparison Guide: Circular Dichroism of Helical Poly(3-methylphenylalanine)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the circular dichroism (CD) analysis of helical poly(3-methylphenylalanine) , a specialized aromatic polypeptide used to probe side-chain conformational dynamics and helical stability.

Executive Summary: The Strategic Value of Side-Chain Asymmetry

Poly(3-methylphenylalanine) represents a critical modification of the standard Poly(L-phenylalanine) (PLP) scaffold. While PLP is the benchmark for aromatic polypeptides, its symmetric phenyl ring often yields weak or ambiguous CD signals in the near-UV region (250–320 nm).

The introduction of a methyl group at the meta (3-) position breaks the local


 symmetry of the aromatic ring. This symmetry breaking fundamentally alters the transition dipole moments, resulting in significantly enhanced optical activity in the near-UV region. This makes poly(3-methylphenylalanine) a superior model for studying side-chain orientation , helix-coil transitions , and chiral amplification  compared to its unsubstituted or para-substituted counterparts.

Technical Deep Dive: CD Spectral Signatures

The CD spectrum of helical poly(3-methylphenylalanine) is characterized by two distinct regions: the Far-UV (backbone conformation) and the Near-UV (side-chain chromophore interactions).

Spectral RegionWavelength RangePrimary FeatureStructural Insight
Far-UV 190 – 240 nmDouble Minimum (208, 222 nm)Confirms right-handed

-helical backbone.
Near-UV 250 – 320 nmStrong, Complex BandsDiagnostic of side-chain twist and rigid chiral packing.

In standard Poly(L-phenylalanine), the phenyl group is symmetric. The electric dipole transition moments are often oriented such that they cancel out or result in weak exciton coupling.

  • Poly(3-methylphenylalanine): The 3-methyl substituent creates an asymmetric chromophore. When these residues are stacked in a rigid

    
    -helix (3.6 residues/turn), the interaction between the 
    
    
    
    transitions of adjacent rings is non-degenerate. This results in a strong exciton couplet in the near-UV, providing a sensitive "fingerprint" of the helix sense and side-chain rotamer population.

Comparative Analysis: Poly(3-MePhe) vs. Alternatives

This section compares the target polymer with the standard (PLP) and the symmetric analog (Poly-4-MePhe).

FeaturePoly(3-methyl-L-Phe) Poly(L-phenylalanine) (Standard) Poly(4-methyl-L-Phe) (Alternative)
Side-Chain Symmetry Asymmetric (Meta) Symmetric (Unsubstituted)Symmetric (Para)
Near-UV CD Intensity High / Strong Low / WeakLow / Moderate
Diagnostic Utility Excellent for side-chain dynamics & rotamer analysis.Standard for backbone helicity; poor for side-chain orientation.Used to study steric bulk without symmetry breaking.
Solubility Profile High in HFIP, THF, CHCl

(helix-promoting).
Low; often aggregates or forms

-sheets in common solvents.
Moderate; methyl group aids solubility in organics.
Helix Stability High (Methyl group restricts rotation, stabilizing the helix).Moderate (Prone to aggregation).High (Steric bulk stabilizes helix).

Key Insight: Researchers should choose Poly(3-methylphenylalanine) when the goal is to specifically monitor the local environment of the aromatic side chain or to achieve a high signal-to-noise ratio in the near-UV region, which is often silent in standard PLP studies.

Experimental Protocol: Synthesis & CD Measurement

To ensure reproducible CD data, a strict protocol for sample preparation and measurement is required. The polymer is typically synthesized via N-carboxyanhydride (NCA) ring-opening polymerization.[1]

CD_Analysis_Workflow Start Start: Monomer Prep NCA_Synth 1. NCA Synthesis (Phosgene/Triphosgene) Start->NCA_Synth Polymerization 2. ROP Polymerization (Initiator: Primary Amine) NCA_Synth->Polymerization Dry Solvent Purification 3. Purification (Precipitation in Methanol) Polymerization->Purification Solvent_Prep 4. Sample Solubilization (Solvent: HFIP or THF) Purification->Solvent_Prep Dry Polymer CD_Measure 5. CD Measurement (J-815 or similar) Solvent_Prep->CD_Measure 0.1-1.0 mg/mL Analysis 6. Data Analysis (Molar Ellipticity Calculation) CD_Measure->Analysis

Caption: Step-by-step workflow for the synthesis and CD characterization of helical poly(3-methylphenylalanine).

  • Sample Preparation:

    • Dissolve the lyophilized polymer in a helix-promoting solvent. Hexafluoroisopropanol (HFIP) is the gold standard for disrupting aggregation while supporting

      
      -helix formation.
      
    • Alternative: Tetrahydrofuran (THF) or Chloroform (CHCl

      
      ) can be used for hydrophobic derivatives, often yielding sharper aromatic bands.
      
    • Concentration: Prepare a stock solution of 1.0 mg/mL and dilute to 0.1 mg/mL for Far-UV (0.1 cm pathlength) and 0.5 mg/mL for Near-UV (1.0 cm pathlength).

  • CD Measurement Parameters:

    • Instrument: Jasco J-815 or equivalent spectropolarimeter.

    • Temperature: 20°C (Peltier controlled).

    • Bandwidth: 1.0 nm.

    • Scanning Speed: 50 nm/min.

    • Accumulations: 3–5 scans to average noise.

  • Data Processing:

    • Convert the raw signal (mdeg) to Mean Residue Ellipticity (

      
      )  using the formula:
      
      
      
      
      Where:
      • 
         = Observed ellipticity (mdeg)
        
      • 
         = Mean Residue Weight (Molecular Weight of Monomer - 18)
        
      • 
         = Pathlength (cm)
        
      • 
         = Concentration (mg/mL)[2]
        

References

  • Goodman, M., & Pegion, C. (1968). Conformational Aspects of Polypeptide Structure. XXV. Solvent Effects on the Circular Dichroism of Poly-L-phenylalanine and its Derivatives. Macromolecules. Link

  • Sisido, M. (1988). Vibrational Circular Dichroism of Aromatic Polypeptides. In Vibrational Spectra and Structure. Link

  • Woody, R. W. (1995). Circular Dichroism. Methods in Enzymology. Link

  • Adler, A. J., Greenfield, N. J., & Fasman, G. D. (1973). Circular Dichroism and Optical Rotatory Dispersion of Proteins and Polypeptides. Methods in Enzymology. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-Methylphenyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical protocols for the proper disposal of 4-(3-Methylphenyl)oxazolidine-2,5-dione. As a member of the α-amino acid N-carboxyanhydride (NCA) class of reagents, this compound's disposal requires careful consideration of its inherent reactivity. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and chemical knowledge to ensure operational safety and environmental compliance.

Core Principles: Understanding the Hazard Profile

This compound is a moisture-sensitive compound. The primary hazard associated with NCAs is their reactivity towards nucleophiles, particularly water. This reaction can lead to uncontrolled polymerization and the release of carbon dioxide (CO₂) gas, which can cause pressure buildup in sealed containers. Therefore, the central principle of its disposal is controlled deactivation before collection or, for bulk quantities, disposal via a certified hazardous waste contractor without attempting on-site treatment.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard Class GHS Pictogram Description Common Precautionary Statements Source(s)
Skin Irritation GHS07 Causes skin irritation. P264, P280, P302+P352 [1][2]
Eye Irritation GHS07 Causes serious eye irritation. P280, P305+P351+P338 [1][2]
Respiratory Irritation GHS07 May cause respiratory irritation. P261, P271, P304+P340 [1]

| Acute Toxicity (Oral) | GHS07 | Harmful if swallowed. | P270, P301+P312 |[2] |

Pre-Disposal Handling and Waste Accumulation

Proper handling in the laboratory is the first step to safe disposal. All personnel generating this waste must be trained on its specific hazards.[3]

Key Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.[4]

  • Waste Container: Use only containers that are in good condition, made of a compatible material (e.g., the original container, glass, or polyethylene), and have a secure, tight-fitting lid.[5][6] The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[5][7]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area within the lab.[5] It is critical to segregate this waste from incompatible materials, especially:

    • Aqueous solutions and other sources of moisture.

    • Strong acids and bases.[8]

    • Strong oxidizing agents.[4]

  • Container Management: Keep the waste container closed at all times except when adding waste.[5] Do not leave a funnel in the container.

Disposal Decision Workflow

The choice of disposal procedure depends on the quantity and state of the chemical waste. The following decision tree provides a clear workflow for selecting the appropriate path.

G start Start: Disposal of This compound q1 Is the waste in small quantities (e.g., < 25g) from routine lab use? start->q1 proc_A Pathway A: Controlled Deactivation Protocol q1->proc_A  Yes q2 Is the container compromised (e.g., damaged, poor seal)? q1->q2 No   collect_A Collect neutralized aqueous solution in a labeled hazardous waste container. proc_A->collect_A proc_B Pathway B: Direct Disposal Protocol collect_B Securely package the original container. Affix hazardous waste label. proc_B->collect_B q2->proc_A Yes   (Treat with extreme caution) q2->proc_B  No (Bulk/Unopened) end Arrange for pickup by certified hazardous waste contractor. collect_A->end collect_B->end

Caption: Decision workflow for selecting the appropriate disposal pathway.

Detailed Disposal Protocols

Pathway A: Controlled Deactivation (for Small Quantities)

This method utilizes the inherent reactivity of the NCA to convert it into a less hazardous substance through controlled hydrolysis. This procedure must be performed in a certified chemical fume hood.

Materials:

  • Appropriate PPE (goggles, lab coat, gloves)

  • Stir plate and stir bar

  • Two appropriately sized beakers or flasks

  • A non-polar, aprotic solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

  • 1 M Sodium Bicarbonate (NaHCO₃) or 1 M Sodium Hydroxide (NaOH) aqueous solution

  • Container for aqueous hazardous waste

Step-by-Step Methodology:

  • Preparation: In a chemical fume hood, place a beaker containing the 1 M sodium bicarbonate or 1 M NaOH solution on a stir plate and begin gentle stirring. The volume should be sufficient to fully hydrolyze the NCA and remain basic. A 10-fold molar excess of base is recommended.

  • Dissolution: In a separate beaker, carefully dissolve the solid this compound waste in a minimal amount of a dry, aprotic solvent like THF. This step ensures a controlled rate of addition.

  • Slow Addition: Using a pipette or dropping funnel, add the NCA/THF solution dropwise to the stirring basic solution. Causality: A slow, controlled addition is critical to manage the rate of CO₂ evolution and any potential exotherm, preventing splashing and uncontrolled off-gassing.[9]

  • Reaction: Continue stirring the mixture for at least 1-2 hours after the addition is complete to ensure the hydrolysis reaction goes to completion. The oxazolidinedione ring will open, forming the corresponding amino acid salt and CO₂.

  • Verification: Once the reaction is complete and off-gassing has ceased, check the pH of the solution to ensure it remains basic (pH > 8). If necessary, add more base.

  • Collection: Transfer the final aqueous solution to a designated hazardous waste container labeled "Aqueous waste containing 3-methylphenylalanine sodium salt and THF".

  • Final Disposal: Arrange for pickup of the hazardous waste container through your institution's Environmental Health & Safety (EH&S) office.[5]

Pathway B: Direct Disposal (for Bulk, Unopened, or Uncompromised Containers)

Attempting to neutralize large quantities of reactive material can be dangerous. The safest method for bulk disposal is to entrust it to a professional waste management service.

Step-by-Step Methodology:

  • Inspection: Ensure the container is in good condition with its original label intact and the cap securely sealed.

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container. Do not obscure the original manufacturer's label.[7]

  • Secondary Containment: Place the container in a compatible secondary containment tray or bucket to prevent spills during storage and transport.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, as outlined in Section 2.

  • Collection: Contact your institution's EH&S office to schedule a pickup by a licensed hazardous chemical waste contractor.[10][11]

Disposal of Contaminated Materials and Empty Containers

  • Solid Waste: Disposable lab supplies (e.g., gloves, weigh boats, pipette tips) that are grossly contaminated with this compound should be collected in a separate, labeled solid hazardous waste container.[8]

  • Empty Containers: An "empty" container that held this compound is still considered hazardous. It must be triple-rinsed with a suitable solvent (such as acetone or THF) before being disposed of as non-hazardous waste.[3]

    • Perform the rinsing in a fume hood.

    • Collect all three rinsates as hazardous waste and combine them with the appropriate liquid waste stream (e.g., non-halogenated solvent waste).

    • Once triple-rinsed, deface or remove all hazardous labels from the container.[3] It may then be disposed of in the appropriate glass or plastic recycling bin.

Emergency Procedures: Spill and Exposure

  • Spill Response:

    • Small Spill (Solid): In a fume hood, gently sweep the material into a container for disposal via Pathway A or B. Avoid creating dust.[4] Clean the area with a cloth dampened with a solvent like acetone (collecting the cloth as solid hazardous waste), followed by soap and water.

    • Large Spill: Evacuate the immediate area. Prevent personnel from entering. Contact your institution's emergency response or EH&S office immediately. Do not attempt to clean up a large spill without proper training and equipment. Avoid applying water directly to the spilled material.[10]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[12]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • MedWaste. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Santa Cruz Biotechnology, Inc. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone Safety Data Sheet.
  • PubChem. (S)-4-Methyloxazolidine-2,5-dione. National Institutes of Health.
  • Carl ROTH. (2023, July 6). Safety data sheet.
  • ChemDmart. (S)-4-Phenyl-2-Oxazolidinone Safety Data Sheet.
  • TCI Chemicals. (2018, October 3). (R)-(-)-4-Phenyl-2-oxazolidinone Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Angene Chemical. (2024, April 17). Oxazolidine Safety Data Sheet.
  • Fisher Scientific. (2023, September 29). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone Safety Data Sheet.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Isochem. (2022, May 5). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.